2-Deoxy-D-glucose-13C6
Description
BenchChem offers high-quality 2-Deoxy-D-glucose-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-D-glucose-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
¹³C₆H₁₂O₅ |
|---|---|
Molecular Weight |
170.11 |
Synonyms |
2-deoxy-D-arabino-hexose-13C6; 2-Deoxy-D-mannose-13C6; 2-Deoxyglucose-13C6; 2-Desoxy-D-glucose-13C6; Ba 2758-13C6; NSC 15193-13C6; |
Origin of Product |
United States |
Foundational & Exploratory
The Intracellular Trojan Horse: A Technical Guide to the Mechanism and Application of 2-Deoxy-D-glucose-13C6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 2-Deoxy-D-glucose (2-DG) and a detailed practical framework for the application of its stable isotope-labeled analogue, 2-Deoxy-D-glucose-13C6 (2-DG-13C6), in metabolic research. We will dissect the multifaceted impact of this glucose mimetic on cellular bioenergetics and signaling, and provide actionable protocols for its use as a powerful tracer in metabolic flux analysis.
The Deceptive Dance: Unraveling the Core Mechanism of 2-Deoxy-D-glucose
2-Deoxy-D-glucose is a structural analog of glucose, differing only by the substitution of a hydroxyl group with a hydrogen atom at the C2 position. This seemingly minor modification allows 2-DG to act as a "Trojan horse," gaining entry into the cell through glucose transporters (GLUTs) and initiating a cascade of metabolic disruption.[1][2] The heightened expression of GLUTs in many cancer cells, a consequence of the Warburg effect, makes them particularly susceptible to 2-DG uptake.[3]
Glycolytic Arrest: The Primary Insult
Once inside the cell, 2-DG is phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), effectively halting the glycolytic pathway at this critical juncture.[3][5] The intracellular accumulation of 2-DG-6P exerts feedback inhibition on hexokinase, further suppressing glucose metabolism.[4] This blockade of glycolysis leads to a rapid depletion of cellular ATP, inducing a state of profound energy stress.[4][6]
Figure 1: Inhibition of glycolysis by 2-Deoxy-D-glucose.
Beyond Bioenergetics: A Multi-pronged Assault
The impact of 2-DG extends beyond simple ATP depletion. Its structural similarity to mannose allows it to interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER).[2] This disruption leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and inducing ER stress.
Furthermore, 2-DG has been shown to induce oxidative stress by perturbing the cellular redox balance and can trigger programmed cell death, or apoptosis, through various signaling pathways.[4] It can also stimulate autophagy, a cellular recycling process, although the primary trigger for this—ER stress versus energy deprivation—is a subject of ongoing research.
Figure 2: Downstream cellular effects of 2-Deoxy-D-glucose.
Illuminating Metabolic Pathways: The Role of 2-Deoxy-D-glucose-13C6
The uniform labeling of 2-DG with carbon-13 (2-Deoxy-D-glucose-13C6) transforms this metabolic inhibitor into a powerful probe for tracing cellular glucose uptake and phosphorylation. As a stable isotope-labeled compound, 2-DG-13C6 is not radioactive and can be readily detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
Its primary applications in research include:
-
A Tracer for Glucose Uptake and Hexokinase Activity: By measuring the rate of accumulation of 2-DG-6-P-13C6, researchers can obtain a direct measure of glucose transport and hexokinase activity.
-
An Internal Standard for Quantification: 2-DG-13C6 serves as an ideal internal standard for the accurate quantification of unlabeled 2-DG in biological samples using isotope dilution mass spectrometry.[8]
-
Metabolic Flux Analysis (MFA): In the context of 13C-MFA, 2-DG-13C6 can be used to probe the initial steps of glucose metabolism and to assess the degree of glycolytic inhibition in response to therapeutic interventions.[9]
| Parameter | Description | Typical Values/Ranges |
| Cell Seeding Density | Dependent on cell type and proliferation rate. Aim for 70-80% confluency at the time of labeling. | 1 x 10^5 to 1 x 10^6 cells/mL |
| 2-DG-13C6 Concentration | Should be optimized for each cell line to achieve detectable labeling without excessive toxicity. | 1-10 mM |
| Labeling Duration | Sufficient to observe accumulation of 2-DG-6-P-13C6. | 30 minutes to 6 hours |
| Quenching Temperature | Critical for halting metabolic activity instantly. | -40°C to -80°C |
Experimental Workflows: A Practical Guide
The successful application of 2-DG-13C6 as a metabolic tracer hinges on meticulous experimental design and execution. The following protocols provide a comprehensive framework for a typical in vitro tracing experiment.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and at approximately 70-80% confluency at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired concentration of 2-Deoxy-D-glucose-13C6. To minimize interference from unlabeled glucose, it is advisable to use glucose-free medium supplemented with dialyzed fetal bovine serum (dFBS).
-
Labeling: Aspirate the standard culture medium and replace it with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for the desired period. Time-course experiments are recommended to determine the optimal labeling duration for your specific experimental objectives.
Metabolic Quenching and Metabolite Extraction
Rapidly halting metabolic activity is paramount to preserving the in vivo metabolic state of the cells.
-
Quenching Solution: Prepare an ice-cold quenching solution. A common and effective method is to use 100% methanol pre-chilled to -80°C.[10]
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add the ice-cold methanol to the culture dish to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation (for polar and non-polar metabolites):
-
Add ice-cold water and chloroform to the methanol lysate in a 1:1:1 ratio.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
This will result in three layers: an upper aqueous layer containing polar metabolites (including 2-DG-13C6 and 2-DG-6-P-13C6), a protein pellet at the interface, and a lower organic layer with non-polar metabolites.
-
Figure 3: Workflow for metabolite extraction.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of 2-DG-13C6 and its phosphorylated derivative.
-
Sample Preparation: Carefully collect the upper aqueous phase from the extraction and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Deoxy-D-glucose-13C6 | 185.1 | 61.0, 92.0 |
| 2-Deoxy-D-glucose-6-phosphate-13C6 | 263.1 | 79.0 (PO3-), 97.0 (H2PO4-) |
Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument calibration. It is crucial to optimize these transitions on your specific instrument.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to trace the fate of the 13C label.
-
Sample Preparation: Dry the aqueous metabolite extract and reconstitute it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition:
-
1D 1H NMR: Provides an overview of the metabolite profile.
-
1D 13C NMR: Directly detects the 13C-labeled carbons.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates 1H and 13C signals, aiding in the unambiguous identification of labeled metabolites.[11]
-
Data Analysis and Interpretation
The analysis of data from a 2-DG-13C6 tracing experiment requires careful consideration of its inhibitory nature.
-
Quantification of Glycolytic Inhibition: The ratio of intracellular 2-DG-6-P-13C6 to labeled glycolytic intermediates downstream of PGI can provide a quantitative measure of the degree of glycolytic inhibition.
-
Metabolic Flux Analysis (MFA): The labeling patterns of 2-DG-6-P-13C6 can be incorporated into MFA models to more accurately determine fluxes through the initial steps of glucose metabolism and the pentose phosphate pathway.[12]
-
Isotopologue Distribution Analysis: The mass isotopologue distribution of downstream metabolites can reveal the extent to which other carbon sources are compensating for the block in glycolysis.
Conclusion
2-Deoxy-D-glucose-13C6 is a versatile and powerful tool for the modern cell biologist and drug discovery scientist. By acting as both a metabolic inhibitor and a stable isotope tracer, it offers a unique window into the intricate regulation of cellular glucose metabolism. The methodologies outlined in this guide provide a robust framework for leveraging the capabilities of 2-DG-13C6 to advance our understanding of metabolic reprogramming in health and disease. As with any powerful technique, careful experimental design, meticulous execution, and thoughtful data interpretation are the cornerstones of success.
References
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A scientific workflow framework for (13)C metabolic flux analysis. (2016). PubMed. [Link]
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12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube. [Link]
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13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (2022). PubMed. [Link]
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2DG and Glycolysis as Therapeutic Targets for Status Epilepticus. (2024). PMC. [Link]
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13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article). (2022). OSTI.GOV. [Link]
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An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. (2016). JoVE. [Link]
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Sample Preparation and Data Analysis for NMR-Based Metabolomics. (n.d.). SpringerLink. [Link]
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Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. (2024). PubMed. [Link]
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Techniques to Monitor Glycolysis. (n.d.). PMC. [Link]
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2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. (n.d.). PMC. [Link]
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Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro. (n.d.). PubMed. [Link]
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The wonders of 2-deoxy-D-glucose. (2025). ResearchGate. [Link]
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2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells. (n.d.). PMC. [Link]
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A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.). Nature. [Link]
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Sample Preparation and Data Analysis for NMR-Based Metabolomics. (n.d.). PubMed. [Link]
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Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. (2024). ResearchGate. [Link]
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Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. (2024). PMC. [Link]
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Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices. (2015). PMC. [Link]
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General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. (n.d.). PMC. [Link]
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(PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. (2019). ResearchGate. [Link]
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A Fast and Sensitive Method Combining Reversed-Phase Chromatography with High Resolution Mass Spectrometry to Quantify 2-Fluoro-2-Deoxyglucose and Its Phosphorylated Metabolite for Determining Glucose Uptake. (n.d.). ChemRxiv. [Link]
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Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. (n.d.). PMC. [Link]
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Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. (2019). PubMed Central. [Link]
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13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. (2016). PMC. [Link]
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Monitoring the transport and phosphorylation of 2-deoxy-D-glucose in tumor cells in vivo and in vitro by 13C nuclear magnetic resonance spectroscopy. (n.d.). PubMed. [Link]
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A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer. (n.d.). NIH. [Link]
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Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. (2022). ACS Publications. [Link]
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Stable isotope tracing to assess tumor metabolism in vivo. (n.d.). Nature. [Link]
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Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011). PMC. [Link]
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Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway. (n.d.). Springer Nature Experiments. [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (n.d.). MDPI. [Link]
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Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. (2022). PMC. [Link]
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In vivo effect of 2-deoxy-D-glucose on glucose-6-phosphate dehydrogenase activity in the cytosol of liver, heart and skeletal muscle of rats. (n.d.). PubMed. [Link]
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2-Deoxy-D-Glucose (2-DG). (2024). Alzheimer's Drug Discovery Foundation. [Link]
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Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. (n.d.). PMC. [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). PubMed. [Link]
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Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. (2022). PubMed. [Link]
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The Indispensable Tracer: A Technical Guide to the Synthesis and Chemical Properties of 2-Deoxy-D-glucose-13C6
This guide provides an in-depth exploration of 2-Deoxy-D-glucose-13C6 (2-DG-13C6), a critical tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, fundamental chemical properties, and its pivotal role in unraveling the complexities of cellular metabolism. As a stable isotope-labeled analog of 2-deoxy-D-glucose, 2-DG-13C6 offers a non-radioactive window into the intricate processes of glucose uptake and glycolysis, making it an invaluable asset in the pursuit of novel therapeutics.
The Rationale for Isotopic Labeling: Understanding the Significance of 2-Deoxy-D-glucose-13C6
In the realm of metabolic research, the ability to trace the fate of molecules within a biological system is paramount. Stable isotope labeling, utilizing non-radioactive isotopes such as carbon-13 (¹³C), provides a powerful and safe methodology for these investigations.[] 2-Deoxy-D-glucose (2-DG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[2] This structural modification allows it to be recognized and transported into cells by glucose transporters and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3] However, the absence of the 2-hydroxyl group prevents its further isomerization and metabolism through the glycolytic pathway, leading to its intracellular accumulation.[2][3]
By uniformly labeling 2-DG with ¹³C at all six carbon positions, we create 2-Deoxy-D-glucose-13C6. This isotopic enrichment allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This makes 2-DG-13C6 an exceptional tool for:
-
Metabolic Flux Analysis: Tracing the uptake and initial phosphorylation of glucose in living systems without the complications of downstream metabolism.[5]
-
Internal Standard: Serving as a reliable internal standard for the accurate quantification of unlabeled 2-DG in various biological matrices using GC- or LC-MS.[4][6]
-
Drug Development: Evaluating the effects of therapeutic agents on glucose uptake and glycolysis, particularly in cancer research where the Warburg effect (a high rate of glycolysis in cancer cells) is a key therapeutic target.[3]
Synthesis of 2-Deoxy-D-glucose-13C6: A Representative Approach
While numerous methods exist for the synthesis of unlabeled 2-deoxy-D-glucose, the preparation of its uniformly carbon-13 labeled counterpart requires a starting material that is already enriched with ¹³C. A common and efficient strategy involves the use of D-Glucose-13C6 as the precursor. The following is a representative, multi-step synthetic workflow.
Experimental Protocol: Synthesis of 2-Deoxy-D-glucose-13C6
Step 1: Protection of D-Glucose-13C6
-
Objective: To protect the hydroxyl groups at positions 3, 4, and 6 to prevent their participation in subsequent reactions.
-
Procedure: D-Glucose-13C6 is reacted with a suitable protecting group, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) to form 3,4,6-tri-O-benzyl-D-glucal-13C6.
Step 2: Haloalkoxylation of the Protected Glucal-13C6
-
Objective: To introduce a halogen at the C-2 position, which will be subsequently removed.
-
Procedure: The 3,4,6-tri-O-benzyl-D-glucal-13C6 is treated with an N-halosuccinimide (e.g., N-iodosuccinimide) in the presence of an alcohol (e.g., methanol) to yield an alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-gluco/mannopyranoside-13C6.
Step 3: Reductive Dehalogenation
-
Objective: To remove the halogen at the C-2 position, yielding the deoxy functionality.
-
Procedure: The halogenated intermediate is subjected to a reduction reaction, for instance, using tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN), to afford the alkyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside-13C6.
Step 4: Deprotection
-
Objective: To remove the benzyl protecting groups to yield the final product.
-
Procedure: The protected 2-deoxy-glucose derivative is deprotected via catalytic hydrogenation (e.g., using palladium on carbon) to cleave the benzyl ethers, resulting in 2-Deoxy-D-glucose-13C6.
Step 5: Purification
-
Objective: To isolate and purify the final product.
-
Procedure: The crude product is purified using techniques such as column chromatography or recrystallization to obtain 2-Deoxy-D-glucose-13C6 with high chemical and isotopic purity.
Caption: A representative workflow for the synthesis of 2-Deoxy-D-glucose-13C6.
Chemical and Physical Properties
The physicochemical properties of 2-Deoxy-D-glucose-13C6 are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₁₂O₅ | |
| Molecular Weight | 170.11 g/mol | [] |
| Appearance | Off-white Solid | [] |
| Melting Point | 146-147 °C | [7] |
| Solubility | Soluble in water and DMSO | [6] |
| Isotopic Purity | ≥99 atom % ¹³C | [7] |
| Chemical Purity | ≥98% | [8] |
| Storage | Store at room temperature, away from light and moisture. | [9] |
Mechanism of Action: A Glycolytic Bottleneck
The utility of 2-Deoxy-D-glucose and its isotopically labeled forms stems from its ability to act as a competitive inhibitor of glycolysis.[4]
-
Cellular Uptake: 2-DG-13C6 is transported into the cell via glucose transporters (GLUTs), similar to glucose.
-
Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate-13C6 (2-DG-6P-13C6).
-
Inhibition of Glycolysis: The absence of the hydroxyl group at the C-2 position prevents phosphoglucose isomerase (PGI) from converting 2-DG-6P-13C6 to fructose-6-phosphate. This leads to the intracellular accumulation of 2-DG-6P-13C6, which in turn competitively inhibits hexokinase, creating a bottleneck at the initial step of glycolysis.[6]
Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose-13C6.
Applications in Research and Drug Development
The unique properties of 2-Deoxy-D-glucose-13C6 make it a versatile tool in various research areas.
Metabolic Tracing and Fluxomics
As a stable isotope-labeled tracer, 2-DG-13C6 is instrumental in metabolic flux analysis.[5] Researchers can introduce it to cell cultures or in vivo models and monitor its uptake and phosphorylation using MS or NMR. This allows for the precise measurement of glucose transport rates and hexokinase activity under different physiological or pathological conditions. This is particularly valuable in studying diseases with altered glucose metabolism, such as cancer and diabetes.[3]
Internal Standard for Quantitative Analysis
In studies involving the administration of unlabeled 2-DG, 2-DG-13C6 serves as an ideal internal standard for quantification by isotope dilution mass spectrometry.[4][6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response, which leads to highly accurate and precise measurements.
Drug Discovery and Development
2-DG-13C6 is a valuable tool in the development of drugs that target glucose metabolism. It can be used to:
-
Screen for Glycolysis Inhibitors: By measuring the uptake and phosphorylation of 2-DG-13C6 in the presence of a test compound, researchers can assess the compound's inhibitory effect on glucose transport or hexokinase activity.
-
Elucidate Drug Mechanisms of Action: If a drug is found to alter cellular metabolism, 2-DG-13C6 can help pinpoint whether the effect is at the level of glucose uptake or the initial phosphorylation step.
-
Pharmacodynamic Biomarker: In preclinical and clinical studies, the uptake of labeled 2-DG can serve as a pharmacodynamic biomarker to assess the in vivo efficacy of a drug targeting glycolysis.
Analytical Methodologies
The detection and quantification of 2-Deoxy-D-glucose-13C6 and its phosphorylated form are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Experimental Protocol: LC-MS/MS Analysis of 2-DG-13C6
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) are subjected to protein precipitation (e.g., with cold methanol) followed by centrifugation to remove proteins. The supernatant is then dried and reconstituted in a suitable solvent.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography (LC) system, typically with a column designed for polar compounds (e.g., HILIC).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor the specific mass-to-charge (m/z) transitions for 2-DG-13C6 and its metabolites, allowing for selective and sensitive quantification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Samples are prepared in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹³C NMR spectra are acquired to observe the signals from the labeled carbon atoms. 2D NMR experiments, such as ¹H-¹³C HSQC, can be used to correlate the carbon signals with their attached protons, providing detailed structural information.[10]
Conclusion
2-Deoxy-D-glucose-13C6 stands as a cornerstone in the field of metabolic research and drug development. Its synthesis, while requiring specialized starting materials, yields a powerful tool for dissecting the initial steps of glucose metabolism with high precision and safety. The ability to trace its path non-radioactively provides researchers with an unparalleled advantage in understanding disease mechanisms and evaluating the efficacy of novel therapeutic interventions. As our understanding of the central role of metabolism in health and disease continues to grow, the importance and application of 2-Deoxy-D-glucose-13C6 are set to expand even further.
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2-Deoxy-D-glucose - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
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Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeling with 2-Deoxy-D-glucose
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and applications of 13C-labeled 2-Deoxy-D-glucose (13C-2-DG) in metabolic research. By integrating the unique properties of the glucose analog 2-DG with the power of stable isotope tracing, investigators can gain profound insights into cellular glucose uptake and glycolytic flux, particularly in disease models such as cancer.
The Rationale: Why 13C-Labeled 2-Deoxy-D-glucose?
2-Deoxy-D-glucose is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This seemingly minor modification has profound consequences for its metabolic fate. Like glucose, 2-DG is transported into cells via glucose transporters (GLUTs).[1] Once inside the cell, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] However, this is where the journey for 2-DG-6-P ends. The absence of the C2 hydroxyl group prevents the enzyme phosphoglucose isomerase from converting it to fructose-6-phosphate, effectively trapping the molecule within the cell.[2][3]
This intracellular accumulation is the cornerstone of 2-DG's utility as a research tool. The rate of 2-DG-6-P accumulation is proportional to the rate of glucose uptake and phosphorylation, providing a snapshot of glycolytic activity.[4]
The addition of a stable isotope, Carbon-13 (¹³C), to the 2-DG molecule elevates its utility from a mere indicator of glucose uptake to a precise tool for metabolic tracing and flux analysis.[2][5] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can specifically detect and quantify the 13C-labeled 2-DG and its phosphorylated form, distinguishing them from their unlabeled counterparts.[6][7] This allows for the precise measurement of the rate of glucose analog uptake and trapping, providing a dynamic and quantitative measure of a critical metabolic pathway.
The Mechanism: Uptake, Phosphorylation, and Trapping
The journey of 13C-2-DG into the metabolic machinery of a cell is a multi-step process that can be exploited for quantitative analysis.
-
Transport: 13C-2-DG competitively enters the cell through the same glucose transporters (GLUTs) as glucose.[1]
-
Phosphorylation: Once inside the cell, hexokinase phosphorylates 13C-2-DG at the 6th carbon position, forming 13C-2-deoxy-D-glucose-6-phosphate (13C-2-DG-6-P).[2]
-
Trapping: Due to the structural alteration at the C2 position, 13C-2-DG-6-P cannot be further metabolized by phosphoglucose isomerase and therefore accumulates within the cell.[2][3] This accumulation is a direct reflection of the glucose uptake and phosphorylation capacity of the cell.
Figure 1: Mechanism of 13C-2-DG uptake and trapping.
Experimental Design and Protocols: A Step-by-Step Guide
While specific protocols may need optimization based on the cell type or experimental system, the following provides a robust framework for a typical 13C-2-DG labeling experiment in cell culture.
Choice of 13C-Labeling Pattern
The position of the ¹³C label on the 2-DG molecule is a critical consideration. While uniformly labeled ([U-13C]) 2-DG can be used, position-specific labeling can provide more nuanced information, although the primary readout is the accumulation of the intact labeled molecule. For instance, using 2-[6-¹³C]deoxyglucose allows for specific tracking of the C6 position.[8] The choice of labeling pattern will depend on the specific research question and the analytical method employed.
| Labeling Pattern | Rationale and Application |
| [U-¹³C]-2-DG | Provides a strong, easily detectable signal for the entire molecule, ideal for quantifying total uptake and accumulation. |
| [1-¹³C]-2-DG | Allows for tracing the fate of the C1 carbon, though in the context of 2-DG, the entire molecule is trapped. |
| [6-¹³C]-2-DG | Specifically labels the carbon that is phosphorylated, which can be useful for certain NMR-based studies.[8] |
Experimental Workflow
The following protocol outlines a general workflow for a 13C-2-DG labeling experiment in adherent cell culture.
Figure 2: General experimental workflow for 13C-2-DG labeling.
Step-by-Step Protocol:
-
Cell Culture: Plate cells at a density that will result in approximately 80-90% confluency at the time of the experiment. The number of cells will depend on the sensitivity of the analytical instrument.
-
Tracer Introduction:
-
Aspirate the growth medium.
-
Gently wash the cells once with pre-warmed, glucose-free medium.
-
Add pre-warmed, glucose-free medium containing the desired concentration of 13C-2-DG. A typical starting concentration is 1-5 mM, but this should be optimized.
-
-
Incubation: Incubate the cells for the desired time points. A time course is recommended to measure the rate of uptake.
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate and place on dry ice to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Vortex the cell extracts thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analytical Techniques: Detecting the 13C Label
The choice of analytical technique is crucial for accurately quantifying 13C-2-DG and its phosphorylated product.
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for detecting and quantifying 13C-labeled metabolites.
-
Principle: LC separates the metabolites in the extract, and the MS detects the mass-to-charge ratio (m/z) of the ions. The incorporation of ¹³C increases the mass of the molecule, allowing for the differentiation between labeled and unlabeled 2-DG and 2-DG-6-P.
-
Data Analysis: The abundance of the different isotopologues (molecules with different numbers of ¹³C atoms) is measured. The fractional enrichment of the ¹³C label can then be calculated to determine the extent of uptake and phosphorylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantification of metabolites.
-
Principle: NMR detects the magnetic properties of atomic nuclei. ¹³C has a distinct nuclear spin that can be detected. The chemical environment of each carbon atom influences its resonance frequency, allowing for the identification of the labeled position.
-
Application: ¹³C NMR can be used to directly detect 13C-2-DG and 13C-2-DG-6-P.[8] This technique is particularly useful for in vivo studies where non-invasive measurements are required.[8]
| Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and specificity, high throughput. | Destructive to the sample, requires derivatization for some molecules. |
| NMR | Non-destructive, provides structural information, suitable for in vivo studies. | Lower sensitivity compared to MS, requires higher concentrations of labeled substrate. |
Applications in Research and Drug Development
The use of 13C-2-DG offers a powerful tool to investigate various aspects of cellular metabolism, particularly in the context of disease.
Cancer Metabolism
Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect). 13C-2-DG can be used to:
-
Quantify Glycolytic Flux: Directly measure the rate of glucose uptake and phosphorylation in cancer cells.[9]
-
Screen for Glycolytic Inhibitors: Assess the efficacy of drugs that target glucose transport or hexokinase activity by measuring the reduction in 13C-2-DG-6-P accumulation.
-
Identify Metabolic Phenotypes: Differentiate between cancer cells with high and low glycolytic activity.
Drug Development
In the context of drug development, 13C-2-DG can serve as a valuable biomarker to:
-
Assess Target Engagement: For drugs designed to inhibit glucose metabolism, a decrease in 13C-2-DG uptake can confirm that the drug is hitting its intended target in cells or in vivo.
-
Evaluate Therapeutic Efficacy: Monitor the metabolic response of tumors to treatment over time. A reduction in glycolytic activity, as measured by 13C-2-DG, may correlate with a positive therapeutic outcome.
The Warburg Effect: A Key Target
The Warburg effect describes the observation that most cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic shift is a hallmark of many cancers and represents a key therapeutic target.
Figure 3: Simplified comparison of metabolism in normal and cancer cells.
By providing a direct and quantitative measure of the initial steps of glycolysis, 13C-2-DG is an invaluable tool for studying the Warburg effect and for developing therapies that exploit this metabolic vulnerability of cancer cells.
Conclusion
13C-labeled 2-Deoxy-D-glucose is a powerful and versatile tool for the quantitative analysis of glucose uptake and glycolytic flux. Its ability to be trapped within the cell after phosphorylation provides a direct readout of a critical metabolic pathway that is often dysregulated in disease. By leveraging the precision of stable isotope tracing with the established mechanism of 2-DG, researchers and drug developers can gain deeper insights into cellular metabolism, identify novel therapeutic targets, and accelerate the development of next-generation treatments for a wide range of diseases, most notably cancer. The methodologies outlined in this guide provide a solid foundation for the successful implementation of 13C-2-DG in your research endeavors.
References
- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-74.
- Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234.
- Behar, K. L., et al. (1991). Simultaneous in vivo monitoring of cerebral deoxyglucose and deoxyglucose-6-phosphate by 13C[1H] nuclear magnetic resonances spectroscopy. Journal of Cerebral Blood Flow & Metabolism, 11(4), 545-55.
- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-11.
- Li, L., & Li, L. (2011). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(5), 950-953.
- Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-28.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(10), 209.
- Curi, R., et al. (2020). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. Metabolites, 10(4), 140.
- Young, J. D. (2019). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 55, 61-68.
- Gomez, E., et al. (2022). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
- Burgess, S. C. (2012). Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. In Methodologies for Metabolomics (pp. 339-366). Cambridge University Press.
- Fan, T. W. M., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9126-9134.
- Emwas, A. H., et al. (2023). NMR Based Methods for Metabolites Analysis. Analytical Chemistry, 95(11), 4757-4777.
- Li, B., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(10), 396.
-
JoVE. Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]
- DeBerardinis, R. J., & Keshari, K. R. (2021). Stable isotope tracing to assess tumor metabolism in vivo.
- Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
- Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-28.
- Burgess, S. C., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856.
- Jain, M., & Nilsson, R. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Systems, 7(1), 91-99.
- Lodi, A., et al. (2008). 13C labeling patterns in products of glycolysis, PPP and mitochondrial Krebs cycle with [U-13C]-Glc as tracer.
-
Metabolic Solutions. Stable Isotope Tracer Experiments with Glucose. [Link]
-
Taylor & Francis. 2-deoxy-d-glucose – Knowledge and References. [Link]
- Buescher, J. M., et al. (2015). A roadmap for interpreting (13)C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
- Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234.
- Gentry, M. S., et al. (2019). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. Analytical Biochemistry, 587, 113453.
-
ChemSrc. 2-Deoxy-D-glucose-6-phosphate. [Link]
- Viale, A., et al. (2006). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Biochimie, 88(5), 437-448.
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Precision Tracing of the Warburg Effect: A Technical Guide to 2-Deoxy-D-glucose-13C6
Executive Summary
This technical guide outlines the application of 2-Deoxy-D-glucose-13C6 (2-DG-13C6) as a stable isotope tracer for quantifying glycolytic flux capacity in neoplastic cells. Unlike radioactive 18F-FDG (used in PET imaging) or standard U-13C-Glucose (used for downstream metabolic flux analysis), 2-DG-13C6 serves a specific, isolated function: measuring the initial rate of glucose uptake and phosphorylation without the confounding variables of downstream metabolism. This guide details the mechanistic basis, experimental protocols, and mass spectrometric detection necessary to utilize this tracer for studying the Warburg effect.
Part 1: Mechanistic Principles & The Kinetic Trap
The Warburg Effect and Glucose Demand
The Warburg effect describes the phenomenon where cancer cells preferentially utilize aerobic glycolysis for energy production and anabolic precursors, necessitating a massive upregulation of Glucose Transporters (GLUTs) and Hexokinase (HK).
The 2-DG-13C6 Metabolic Trap
To measure this demand accurately, we utilize the structural properties of 2-Deoxy-D-glucose.
-
Entry: 2-DG-13C6 enters the cell via GLUT1/GLUT4, competing directly with glucose.
-
Phosphorylation: Hexokinase II (HK2), often overexpressed in tumors, phosphorylates it to 2-DG-6-Phosphate-13C6 (2-DG-6P-13C6) .
-
The Block: Unlike Glucose-6-Phosphate, 2-DG-6P cannot be isomerized by Phosphoglucose Isomerase (PGI) because it lacks the hydroxyl group at the C2 position required for the ring opening and isomerization to Fructose-6-Phosphate.
-
Accumulation: Consequently, 2-DG-6P-13C6 accumulates intracellularly.[1] The rate of this accumulation over short time intervals is a direct proxy for total glycolytic capacity (
of HK and GLUT transport).
Visualization: The Divergent Pathways
The following diagram illustrates the "Metabolic Dead-End" that allows 2-DG-13C6 to function as a quantitative tracer.
Caption: Comparative flux of Glucose vs. 2-DG-13C6. Note the PGI block preventing 2-DG-6P metabolism.[2][3]
Part 2: Experimental Design & Protocol
Why 13C6? (The Advantage)
Using the fully labeled carbon backbone (
-
Mass Spectrometry Specificity: You can distinguish the tracer from endogenous glucose or naturally occurring 2-DG (rare but possible in impure reagents) using Mass Isotopomer Distribution (MID) analysis.
-
Safety: Zero radioactivity compared to
or methods. -
Stability: Samples can be stored indefinitely at -80°C, unlike short half-life PET tracers.
Step-by-Step Workflow
This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549) but can be adapted for suspension cells.
Phase A: Preparation and Starvation
Objective: Deplete intracellular glucose pools to maximize tracer uptake sensitivity.
-
Seed cells in 6-well plates (
cells/well). Cultivate until 80% confluency. -
Wash cells 2x with warm PBS.
-
Critical Step: Incubate cells in Glucose-Free DMEM (supplemented with 10% dialyzed FBS) for 30–60 minutes.
-
Why? Presence of unlabeled glucose competes for GLUT transporters (
competition), reducing the signal-to-noise ratio of the tracer.
-
Phase B: The Pulse (Kinetic Labeling)
Objective: Capture the initial rate of uptake.
-
Prepare Labeling Medium : Glucose-Free DMEM + 5 mM 2-DG-13C6 .
-
Replace starvation medium with Labeling Medium.
-
Incubate for exactly 15 to 30 minutes at 37°C.
-
Caution: Do not exceed 60 minutes. High intracellular concentrations of 2-DG-6P induce feedback inhibition on Hexokinase, artificially flattening the uptake curve [1].
-
Phase C: Quenching and Extraction
Objective: Stop metabolism instantly and extract polar metabolites.
-
Quench: Rapidly aspirate medium and wash 1x with ice-cold PBS .
-
Metabolism Halt: Add 500 µL of -80°C 80% Methanol / 20% Water .
-
Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.
-
Vortex vigorously (1 min) and centrifuge at 15,000 x g for 15 mins at 4°C.
-
Collect supernatant (contains 2-DG-6P-13C6). Dry under nitrogen flow or SpeedVac. Reconstitute in LC-MS mobile phase (e.g., 50% Acetonitrile).
Part 3: Analytical Workflow (LC-MS/MS)
Detection of phosphorylated sugars requires specific chromatography due to their high polarity.
Chromatography (HILIC)
Reverse-phase (C18) columns retain phosphorylated sugars poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard [2].
-
Column: Amide-HILIC or ZIC-pHILIC.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 40% B over 15 minutes.
Mass Spectrometry Settings
Operate in Negative Ion Mode (ESI-). Phosphates ionize best in negative mode.
| Analyte | Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M-H]- | Key Transition (Fragment) |
| 2-DG-6P (Unlabeled) | C6H13O8P | 244.04 | 243.04 | 78.9 (PO3-) |
| 2-DG-6P-13C6 (Tracer) | 13C6H13O8P | 250.06 | 249.06 | 78.9 (PO3-) |
Note: The +6 Da shift in the precursor ion (243
Data Processing Workflow
The following DOT diagram visualizes the logic flow from raw data to biological insight.
Caption: Data processing pipeline for extracting quantitative flux metrics from MS spectra.
Part 4: Scientific Integrity & Troubleshooting (Self-Validating Systems)
To satisfy E-E-A-T requirements, your experiment must include internal controls that validate the findings.
The "Self-Validating" Controls
-
The Zero-Time Point: Lyse cells immediately after adding the tracer. Signal should be near zero. High signal here indicates improper washing or extracellular contamination.
-
The Competition Assay: Run a parallel well with 5 mM 2-DG-13C6 + 25 mM Glucose .
-
Expected Result: Drastic reduction in the m/z 249.06 signal. This confirms that the tracer is entering via the glucose-sensitive pathway (GLUTs) and not via passive diffusion or membrane leakage [3].
-
-
Natural Abundance Correction: Always run an unlabeled cell sample. 1.1% of natural carbon is
. While the M+6 shift is usually distinct, correcting for the natural M+6 isotopomer of endogenous metabolites ensures high precision.
Common Pitfalls
-
Ion Suppression: In LC-MS, co-eluting salts from PBS can suppress the phosphate signal. Solution: Use volatile salts (Ammonium Acetate) in mobile phases and ensure thorough washing.
-
Phosphatase Activity: If the quench is not rapid or cold enough, cellular phosphatases will convert 2-DG-6P back to 2-DG, destroying your signal. Solution: Keep everything on ice/dry ice.
References
-
Hansen, A. et al. (2025). Mechanisms of 2-deoxy-D-glucose accumulation in cancer cells. ResearchGate. Available at: [Link]
-
Zamboni, N. et al. (2009).[4] 13C-based metabolic flux analysis. Nature Protocols. Available at: [Link]
-
Mertens, K. et al. (2025). In Vitro 2-Deoxy-2-[18F]Fluoro-D-Glucose Uptake: Practical Considerations. ResearchGate. Available at: [Link]
-
Antoniewicz, M.R. (2013). 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[5] Available at: [Link]
-
Patsnap Synapse. (2024). Mechanism of 2-Deoxyglucose. Available at: [Link]
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The Role of 2-Deoxy-D-glucose-13C6 in Neurobiology Research: A Technical Guide to Unraveling Neuronal Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The brain's profound reliance on glucose to fuel its complex functions places metabolic analysis at the forefront of neurobiology research. Understanding the dynamics of glucose uptake and utilization in both healthy and diseased states is critical for elucidating pathogenic mechanisms and developing novel therapeutics. 2-Deoxy-D-glucose (2-DG), a glucose analog, has long served as a valuable tool for these investigations. The advent of stable isotope labeling, specifically with Carbon-13 (¹³C), has revolutionized this field. This guide provides a comprehensive technical overview of 2-Deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆), a non-radioactive, stable isotope-labeled tracer. We will delve into its core mechanism, detail its application in tracing neuronal glucose transport and metabolic flux, provide validated experimental protocols, and discuss the analytical methodologies required for its detection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to probe the intricate metabolic landscape of the nervous system.
The Foundational Principle: Mechanism of 2-DG and the ¹³C₆ Advantage
To effectively utilize 2-DG-¹³C₆, one must first grasp its biochemical behavior, which cleverly exploits the initial steps of glycolysis.
The "Metabolic Trap" Mechanism
2-Deoxy-D-glucose is structurally analogous to D-glucose, with the critical exception of a missing hydroxyl group at the C2 position.[1][2] This structural similarity allows it to be recognized and transported into cells, including neurons and glia, by the same glucose transporters (GLUTs) that facilitate glucose uptake.[2][3]
Once inside the cell, 2-DG is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][4] Herein lies the crux of its utility: unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[1][4] This is a direct consequence of the missing C2 hydroxyl group. As a result, 2-DG-6-P is effectively "trapped" within the cell, as it cannot proceed down the glycolytic pathway and dephosphorylation back to 2-DG is slow in neural tissue due to low expression of glucose-6-phosphatase.[5] The intracellular accumulation of 2-DG-6-P is therefore directly proportional to the rate of glucose uptake by the cell.[4]
Why ¹³C₆ Labeling?
While traditional methods have used radiolabeled 2-DG (e.g., ¹⁴C or ³H), the use of a stable, non-radioactive ¹³C₆ label offers significant advantages:[3]
-
Safety: Eliminates the need for radioactive handling and disposal protocols, simplifying experimental logistics.
-
Analytical Power: Enables the use of powerful analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide high sensitivity and specificity, allowing for precise quantification and differentiation from endogenous, unlabeled molecules.[3][6]
-
Metabolic Tracing: The six ¹³C atoms provide a distinct mass shift (+6 Da) compared to the unlabeled molecule, making it unambiguously detectable by mass spectrometry. This allows researchers to trace the fate of the exogenous glucose analog with high confidence.
The following diagram illustrates the core mechanism of 2-DG-¹³C₆ action.
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Technical Guide: Safety, Handling, and Application of 2-Deoxy-D-glucose-13C6
[1]
Executive Summary & Compound Identity
2-Deoxy-D-glucose-13C6 (2-DG-13C6) is a stable isotope-labeled analog of 2-deoxy-D-glucose (2-DG), where all six carbon atoms are replaced by Carbon-13 (
While 2-DG-13C6 shares the toxicological profile of unlabeled 2-DG (a glycolysis inhibitor), its high cost and specific stability requirements necessitate a dual-safety approach: Personnel Safety (toxicology) and Asset Safety (preventing isotopic degradation and financial loss).
Physicochemical Profile
| Property | Specification | Notes |
| Formula | Fully labeled carbon backbone.[1][2][3][4][5] | |
| Molecular Weight | ~170.11 g/mol | ~6 Da heavier than unlabeled 2-DG (164.16 g/mol ). |
| Appearance | White to off-white crystalline powder | Hygroscopic; absorbs moisture rapidly. |
| Solubility | Water, PBS, DMSO (~10-20 mg/mL) | Aqueous solutions are prone to bacterial degradation. |
| Purity | Typically ≥98% chemical; ≥99% isotopic | Isotopic purity is critical for accurate MS data. |
Mechanism of Action & Toxicology
To handle 2-DG-13C6 safely, one must understand its biological activity. It is not merely a tracer; it is a metabolic poison at high concentrations.
The Metabolic Trap
2-DG-13C6 mimics D-glucose. It enters the cell via Glucose Transporters (GLUTs) and is phosphorylated by Hexokinase (HK) to form 2-Deoxy-D-glucose-6-phosphate-13C6 (2-DG-6-P-13C6) . However, unlike Glucose-6-Phosphate, this analog lacks the hydroxyl group at the C-2 position required for isomerization to Fructose-6-Phosphate by Phosphoglucose Isomerase (PGI).
Consequence: The labeled metabolite accumulates intracellularly, inhibiting Hexokinase via feedback loops and depleting cellular ATP. This mechanism underpins its toxicity and its utility as a tracer for glucose uptake.
Figure 1: The "Metabolic Trap" mechanism. 2-DG-13C6 is phosphorylated but cannot proceed through glycolysis, leading to intracellular accumulation.[5]
Toxicological Hazards (Personnel Safety)
-
Acute Toxicity: Classified generally as Category 4 (Harmful if swallowed).[6] LD50 (Rat, Oral) for unlabeled 2-DG is typically cited around ~2000 mg/kg, but caution is warranted due to its metabolic interference.
-
Target Organs: Central Nervous System (neuroglucopenia symptoms), Heart (potential cardiotoxicity at high cumulative doses), and Cellular Metabolism (cytotoxicity).
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7]
Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle powder in a fume hood or weigh inside a biosafety cabinet to prevent inhalation of dust.
Asset Safety: Handling & Storage Protocols
The primary risk with 2-DG-13C6 is often degradation or contamination of the expensive isotope, rendering experimental data invalid.
Storage Stability[1][4][9][10]
-
Solid State: Store at -20°C . Keep the vial tightly sealed.
-
Moisture Control: The compound is hygroscopic. Store with desiccant. Crucial: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder. Moisture introduces weighing errors and promotes hydrolysis/clumping.
-
Solution State: Aqueous solutions are not stable long-term.
-
Short-term: 4°C for <24 hours.
-
Long-term: Aliquot and freeze at -80°C (avoid freeze-thaw cycles).
-
Sterility & Bacterial Contamination
Bacteria and yeast readily consume 2-DG-13C6. Non-sterile handling leads to:
-
Loss of isotope concentration.
-
Production of confounding
metabolites (e.g., -lactate) by contaminants, skewing MS/NMR data.
Protocol: Always dissolve in sterile buffers and pass through a 0.22 µm PVDF or PES filter immediately after dissolution.
Experimental Workflow: Metabolic Flux Analysis
This workflow ensures data integrity for LC-MS or NMR studies.
Figure 2: End-to-end workflow for 2-DG-13C6 handling, from cold storage to analytical quantification.
Step-by-Step Protocol
-
Preparation of Glucose-Free Media:
-
2-DG-13C6 competes with glucose.[1] To measure uptake kinetics accurately, the culture media must be glucose-free or have a known, low concentration of glucose to prevent competitive inhibition from swamping the tracer signal.
-
-
Solubilization:
-
Calculate the required mass.
-
Dissolve 2-DG-13C6 in glucose-free DMEM or PBS.
-
Vortex until completely dissolved (powder may clump).
-
-
Filtration:
-
Syringe-filter the solution into a sterile vessel inside a biosafety cabinet.
-
-
Cell Treatment (Pulse):
-
Replace cell media with the 2-DG-13C6 containing media.
-
Incubation time is typically short (15–60 mins) to measure uptake rates before toxicity (ATP depletion) affects cell viability.
-
-
Quenching (Critical Step):
-
Metabolism is rapid. Wash cells with ice-cold PBS to stop transport.
-
Lyse immediately with 80% cold methanol (-80°C) to quench enzymatic activity and extract metabolites.
-
Regulatory & Disposal Considerations
-
Regulatory Status: generally labeled as "For Research Use Only" (RUO).[8] It is often exempt from TSCA listing if used solely for R&D, but users must verify local compliance.
-
Waste Disposal:
-
Unused Powder: Dispose of as hazardous chemical waste (due to potential toxicity).
-
Cell Culture Waste: Treat as biological waste (autoclave/bleach) unless the concentration of 2-DG is high enough to warrant chemical segregation (rare in tracer studies).
-
Isotope Note: Stable isotopes (
) do not require radioactive waste protocols.
-
References
-
Pajak, B., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cambridge Isotope Laboratories D-glucose (u-13c6, 99%), 110187-42-3, MFCD00037544, | Fisher Scientific [fishersci.com]
- 3. isotope.com [isotope.com]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. isotope.com [isotope.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Quenching and Extraction of Metabolites from 2-DG-¹³C₆ Labeled Cells: An Application Note and Protocol
Introduction: Capturing a Metabolic Snapshot in Time
In the dynamic world of cellular metabolism, reactions occur on the timescale of seconds to milliseconds. To accurately study the metabolic fate of isotope-labeled substrates like 2-deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆), it is paramount to instantaneously halt all enzymatic activity, a process known as quenching. This "freezes" the metabolic state of the cell, preventing further conversion of the labeled tracer and preserving the in vivo isotopic enrichment patterns of downstream metabolites.[1] Subsequent efficient extraction of these metabolites is equally critical for reliable analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
This guide provides a comprehensive overview and detailed protocols for the quenching and extraction of metabolites from cells labeled with 2-DG-¹³C₆. We will delve into the rationale behind the selection of specific reagents and techniques, offering insights gleaned from extensive experience in the field of metabolomics and metabolic flux analysis. The protocols described herein are designed to be self-validating, ensuring the integrity and accuracy of your metabolomic data.
The Criticality of Quenching: Preventing a Blurred Metabolic Picture
The primary goal of quenching is the immediate and complete cessation of all enzymatic reactions. Failure to achieve rapid and effective quenching can lead to significant artifacts, such as the continued metabolism of the ¹³C-labeled tracer, degradation of labile metabolites, and leakage of intracellular components into the extracellular medium. These events can drastically alter the measured isotopic enrichment and concentrations of metabolites, leading to erroneous interpretations of metabolic fluxes.
The ideal quenching solvent should rapidly penetrate the cell and inactivate enzymes without causing significant damage to the cell membrane, which could lead to the loss of intracellular metabolites.[2] Cold organic solvents, such as methanol, are widely used for this purpose due to their ability to denature proteins and rapidly lower the temperature of the cellular environment.[3]
Experimental Workflow: From Labeled Cells to Metabolite Extract
The overall workflow for quenching and extracting metabolites from 2-DG-¹³C₆ labeled cells is a multi-step process that requires careful attention to detail to ensure the preservation of the cellular metabolome.
Caption: A generalized workflow for the quenching and extraction of metabolites from labeled cells.
Protocols for Quenching and Metabolite Extraction
The choice of quenching and extraction protocol depends on whether the cells are grown in suspension or as an adherent monolayer. Below are detailed, step-by-step protocols for both scenarios.
Protocol 1: Quenching and Extraction from Adherent Cells
This protocol is optimized for cells grown in multi-well plates or culture dishes.
Materials:
-
2-DG-¹³C₆ labeling medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching/Extraction Solution: Pre-chilled (-80°C) 80% methanol (LC-MS grade) in water (LC-MS grade)[4]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled on dry ice
Procedure:
-
Media Removal: At the designated time point, rapidly aspirate the 2-DG-¹³C₆ labeling medium from the culture vessel. This step should be performed as quickly as possible to minimize metabolic changes.
-
Optional Wash: Immediately wash the cells once with a sufficient volume of ice-cold PBS to remove any residual labeling medium.[4] Aspirate the PBS completely.
-
Quenching and Lysis: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate; adjust volume for other formats) to quench metabolic activity and lyse the cells.[4]
-
Scraping: Place the culture vessel on dry ice for 10 minutes.[4] Then, use a cell scraper to detach the cells in the methanol solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and metabolite extraction.[4]
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the metabolite extract at -80°C until ready for analysis.
Protocol 2: Quenching and Extraction from Suspension Cells using Fast Filtration
This method is highly recommended for suspension cultures as it allows for rapid separation of cells from the labeling medium, minimizing metabolite leakage.
Materials:
-
2-DG-¹³C₆ labeling medium
-
Vacuum filtration apparatus with a filter holder
-
Filters (e.g., 0.45 µm pore size, compatible with your solvents)
-
Ice-cold 0.9% saline solution
-
Quenching/Extraction Solution: Pre-chilled (-80°C) 80% methanol (LC-MS grade) in water (LC-MS grade)
-
Liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Filtration Setup: Assemble the vacuum filtration unit with the appropriate filter.
-
Rapid Filtration: Quickly transfer a known volume of the cell suspension from the culture flask to the filtration unit with the vacuum applied. The goal is to rapidly separate the cells from the labeling medium.
-
Washing: Immediately wash the cells on the filter with a small volume of ice-cold 0.9% saline to remove any remaining extracellular medium. Do not over-wash, as this can cause metabolite leakage.[2]
-
Quenching: Quickly transfer the filter with the cells into a tube containing liquid nitrogen to flash-freeze and quench all metabolic activity.
-
Extraction: Transfer the frozen filter into a pre-chilled microcentrifuge tube containing the cold 80% methanol extraction solution.
-
Vortexing and Sonication: Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction. A brief sonication step in a cold water bath can further enhance extraction efficiency.
-
Centrifugation: Centrifuge the tube at maximum speed for 10 minutes at 4°C to pellet the filter and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Storage: Store the extract at -80°C.
Key Considerations and Scientific Rationale
| Parameter | Recommendation | Rationale |
| Quenching Temperature | -40°C to -80°C | Extremely low temperatures are necessary to instantaneously halt enzymatic reactions.[2] |
| Quenching Solvent | 60-80% Methanol in Water | A balance between efficient protein precipitation and minimizing metabolite leakage. 100% methanol can cause excessive leakage.[2] |
| Washing Step | Optional, with ice-cold isotonic solution | A quick wash with a solution like 0.9% saline can remove extracellular contaminants without causing significant cell lysis.[2] |
| Cell Harvesting (Adherent) | Direct scraping in cold solvent | Avoids the use of enzymes like trypsin, which can alter the metabolome. |
| Cell Harvesting (Suspension) | Fast Filtration | Superior to centrifugation as it is much faster, reducing the time for metabolic changes to occur post-labeling. |
| Extraction Solvent | Cold Methanol-based systems | Effective for a broad range of polar metabolites, which are often the focus of central carbon metabolism studies. For broader coverage including non-polar metabolites, a two-phase liquid-liquid extraction (e.g., methanol/chloroform/water) may be considered.[2] |
| Sample Handling | Keep samples on dry ice or at -80°C | Minimizes degradation of labile metabolites and prevents unwanted enzymatic activity. Avoid repeated freeze-thaw cycles.[2] |
Validation and Quality Control
A robust metabolomics workflow should include measures to validate the efficiency of the quenching and extraction process.
-
Internal Standards: Spiking a labeled internal standard (e.g., ¹³C-labeled fumaric acid) into the quenching/extraction solution can help assess and correct for any metabolite loss during sample processing.[5]
-
Extraction Efficiency: To assess the completeness of the extraction, the cell pellet can be re-extracted with fresh solvent, and the amount of residual metabolites in the second extract can be quantified.
-
Mass Spectrometry Compatibility: The chosen solvents and any additives must be compatible with the downstream analytical platform. For instance, non-volatile salts should be avoided for mass spectrometry-based analyses.[6]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Metabolite Yield | Incomplete cell lysis, metabolite leakage | Ensure complete cell disruption by vigorous vortexing or sonication. For suspension cells, use fast filtration to minimize leakage during harvesting. |
| High Variability Between Replicates | Inconsistent quenching time, incomplete removal of labeling medium | Standardize the timing of each step of the protocol precisely. Ensure complete aspiration of media before quenching. |
| Contamination with Extracellular Metabolites | Inadequate washing | Perform a quick wash with ice-cold isotonic saline, but be mindful of potential metabolite leakage with excessive washing. |
| Degradation of Labile Metabolites | Samples not kept sufficiently cold | Maintain samples on dry ice or at -80°C throughout the procedure. Minimize the time between quenching and storage. |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the reliable quenching and extraction of metabolites from 2-DG-¹³C₆ labeled cells. By understanding the critical importance of rapid and effective quenching and by adhering to meticulous sample handling techniques, researchers can generate high-quality metabolomic data that accurately reflects the in vivo metabolic state of their experimental system. This, in turn, will enable more precise and meaningful insights into cellular metabolism and the effects of various perturbations.
References
-
Mehrotra, R., et al. (2014). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 4(21), e1276. Available at: [Link]
-
Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1250. Available at: [Link]
-
Kapoore, R. V., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(11), 1058. Available at: [Link]
-
Le, A., et al. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Available at: [Link]
-
Liu, J., et al. (2014). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 9(1), 111-127. Available at: [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available at: [Link]
-
Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(19), 4877-4888. Available at: [Link]
-
Wiechert, W. (2001). 13C-based metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. Available at: [Link]
-
Young, J. D. (2022). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry, 94(22), 7793-7801. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization Strategies for the Quantitative GC-MS Analysis of 2-Deoxy-D-glucose-¹³C₆ in Metabolic Research
An Application Guide
Abstract
The analysis of stable isotope-labeled tracers is fundamental to elucidating metabolic pathways. 2-Deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆) serves as a critical internal standard and tracer for studying glucose uptake and glycolysis. However, its inherent chemical properties—high polarity and non-volatility—preclude direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] This application note provides a detailed guide to the essential derivatization methods required to render 2-DG-¹³C₆ amenable to GC-MS analysis. We will explore the chemical rationale behind the widely adopted two-step methoximation and silylation protocol, offer a comprehensive, field-proven methodology, and discuss critical parameters for achieving robust and reproducible quantification for researchers in metabolic science and drug development.
The Analytical Challenge: Why Derivatization is Non-Negotiable
Gas chromatography relies on the volatilization of analytes to enable their transport through the analytical column for separation. Sugars, including 2-Deoxy-D-glucose, are polyhydroxylated compounds rich in polar hydroxyl (-OH) groups. These groups lead to strong intermolecular hydrogen bonding, resulting in high boiling points and a tendency to decompose at the high temperatures of a GC injector port rather than vaporizing.[1][3]
Derivatization is a chemical modification process that addresses this challenge by replacing the active, polar hydrogen atoms of the hydroxyl groups with non-polar, thermally stable chemical moieties.[2] This transformation achieves two primary goals:
-
Increases Volatility: By masking the polar -OH groups, intermolecular forces are significantly weakened, lowering the boiling point and allowing the molecule to enter the gas phase.[4]
-
Enhances Thermal Stability: The resulting derivatives are less prone to thermal degradation during analysis.
For sugars, the most robust and widely used derivatization strategy involves a two-step process: oximation followed by silylation.[5] This approach is crucial for generating a single, stable derivative and simplifying the resulting chromatogram.
The Two-Pillar Strategy: Oximation and Silylation
A direct silylation of 2-DG would result in a complex mixture of products. This is because in solution, sugars exist in equilibrium between their open-chain aldehyde form and multiple cyclic hemiacetal forms (anomers like α and β). Silylating this mixture would create a derivative for each form, leading to multiple peaks on the chromatogram and complicating quantification.[5] The two-step method elegantly solves this problem.
The first step, methoximation (a type of oximation), specifically targets the aldehyde group in the open-chain form of 2-DG. A reagent like Methoxyamine Hydrochloride (MeOx) reacts with the carbonyl group to form a stable methoxime.[4][6]
The Causality: This reaction is critical because it "locks" the molecule in its open-chain conformation.[3][4] By converting the reactive aldehyde, it prevents the molecule from cyclizing and forming multiple anomers. This dramatically simplifies the subsequent analysis, typically yielding only two chromatographic peaks corresponding to the syn and anti geometric isomers of the resulting oxime derivative.[7][8]
With the carbonyl group protected, the second step involves silylating the remaining hydroxyl groups. Potent silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace the active hydrogens of the -OH groups with a non-polar trimethylsilyl (TMS) group.[4][6]
The Causality: This reaction is what ultimately confers volatility. The bulky, non-polar TMS groups effectively shield the polar hydroxyls, preventing hydrogen bonding and allowing the derivatized sugar to be readily vaporized for GC analysis.[3][4] MSTFA is often preferred as its by-products are highly volatile, minimizing chromatographic interference.[4]
The overall chemical transformation is illustrated below.
Experimental Protocols & Methodologies
Successful derivatization hinges on meticulous technique, particularly the exclusion of moisture, which rapidly degrades silylation reagents.[3] The following protocol is a robust method synthesized from best practices for metabolomic analysis.[3][4][7][9]
Materials:
-
Lyophilized sample extract containing 2-Deoxy-D-glucose-¹³C₆
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous Pyridine
-
GC vials with crimp caps or other secure closures
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Sample Drying (Crucial Step): Ensure the biological extract (e.g., from plasma or tissue) is completely dry. Lyophilization (freeze-drying) is the preferred method.[10] Any residual water will quench the silylation reagent.
-
Methoximation: a. To the dried sample in a GC vial, add 50 µL of the methoxyamine hydrochloride solution in pyridine.[7] b. Securely cap the vial. Crimp caps are recommended as screw caps can loosen during heating.[10] c. Vortex thoroughly to ensure the sample is fully dissolved. d. Incubate the mixture at 37°C for 90 minutes in a heating block or shaker.[3][4][7] This ensures the complete conversion of the carbonyl group to its methoxime derivative.
-
Silylation: a. After incubation, allow the vial to cool briefly to room temperature. b. Add 100 µL of MSTFA (with 1% TMCS) to the vial.[7] c. Securely recap the vial and vortex immediately. d. Incubate the mixture at 37°C for 30 minutes.[3][4][7] This provides sufficient time for the complete silylation of all hydroxyl groups.
-
Analysis: a. After the final incubation, the sample is ready for injection into the GC-MS system. b. Transfer to an autosampler vial if necessary. The derivatized sample is now significantly less polar and highly volatile.
While the above protocol is widely applicable, variations exist. The choice of reagent and conditions can be optimized depending on the sample matrix and available instrumentation.
| Parameter | Method 1 (MeOx-TMS) | Method 2 (EtOx-TMS) | Method 3 (General Oxime-TMS) |
| Oximation Reagent | Methoxyamine HCl in Pyridine | Ethylhydroxylamine HCl (EtOx) in Pyridine | Hydroxylamine HCl in Pyridine |
| Oximation Temp. | 30-37°C[7] | 70°C[5][11] | 80°C |
| Oximation Time | 90 min[7] | 30 min[5][11] | 30 min |
| Silylation Reagent | MSTFA + 1% TMCS | BSTFA | BSTFA |
| Silylation Temp. | 37°C[7] | 70°C[5][11] | 80°C |
| Silylation Time | 30 min[7] | 30 min[5][11] | 10 min |
| Primary Advantage | Mild conditions, highly volatile by-products | Faster reaction at higher temp. | Common reagents |
Conclusion
The reliable quantification of 2-Deoxy-D-glucose-¹³C₆ by GC-MS is critically dependent on a robust and reproducible derivatization strategy. The two-step process of methoximation followed by silylation provides a superior method by simplifying the chromatographic output and generating a thermally stable, volatile analyte. By understanding the chemical principles behind each step—using methoximation to prevent anomerization and silylation to confer volatility—researchers can confidently implement this protocol. Adherence to best practices, especially maintaining anhydrous conditions, is paramount for achieving the high-quality data necessary for advancing metabolic research and drug development.
References
-
Clinical Chemistry. (2006). Microwave-Assisted Derivatization of Glucose and Galactose for Gas Chromatographic Determination in Human Plasma. Oxford Academic. [Link]
-
Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]
-
CORE. (n.d.). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Ghayth, G. M. (2021). Application of GC in the Analysis of Carbohydrates. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. [Link]
-
ResearchGate. (2025). Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS. [Link]
-
Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
Fan, T. W.-M., & Lane, A. N. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]
-
Fiehn, O., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. PMC. [Link]
-
Ruiz-Matute, A. I., et al. (2010). Derivatization of carbohydrates for GC and GC- MS analyses. ResearchGate. [Link]
-
PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]
-
ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. [Link]
-
Overmyer, K. A., et al. (n.d.). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. [Link]
-
Volland, J. M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis.... MDPI. [Link]
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- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: 13C-MFA & 2-Deoxy-D-Glucose (2-DG) Applications
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Common Problems in 13C Metabolic Flux Analysis with 2-DG
Introduction: The 2-DG Paradox in Flux Analysis
Welcome to the technical guide for integrating 2-Deoxy-D-glucose (2-DG) into 13C Metabolic Flux Analysis (MFA) workflows.
The Core Conflict: 2-DG is fundamentally a metabolic inhibitor , not a passive tracer. While standard 13C-glucose is a fuel source used to map carbon distribution, 2-DG is a structural analog that competitively inhibits glycolysis (specifically hexokinase and phosphoglucose isomerase).
Why this matters: 13C-MFA relies on the assumption of metabolic steady state (constant fluxes and pool sizes). Introducing 2-DG triggers an immediate energy stress response (ATP depletion), causing rapid dynamic changes in the very metabolism you are trying to measure.[1] This guide addresses the three critical failure points: Steady-State Violation , Isobaric Analytical Interference , and Flux Map Misinterpretation .
Module 1: Experimental Design & Steady State
Problem: "My flux maps are not converging, or the confidence intervals are massive."
Root Cause: The administration of 2-DG likely violated the metabolic steady-state assumption. 2-DG accumulation leads to ATP depletion, activating AMPK and altering glycolytic flux during the labeling period.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Drifting Pool Sizes | Metabolite concentrations (pool sizes) change >10% during the labeling phase. | Switch to INST-MFA. If the metabolic phenotype is changing (dynamic), you cannot use stationary MFA. Use Isotopically Non-Stationary MFA (INST-MFA) to model the change in flux. |
| Cell Death/Detachment | 2-DG toxicity is too high for the chosen duration. | Perform a Dose-Response Pilot. Determine the |
| Inconsistent Labeling | Isotopic enrichment does not reach a plateau. | Shorten Labeling Time. 2-DG uptake is rapid. Long incubations favor feedback inhibition. Measure initial rates (0–30 mins) rather than long-term steady states. |
Visualizing the Metabolic Block
The following diagram illustrates exactly where 2-DG disrupts the network, creating the "bottleneck" that violates steady-state assumptions if not managed.
Caption: Mechanism of Action. 2-DG competes for GLUT transporters and Hexokinase. Crucially, 2-DG-6-P cannot be isomerized by Phosphoglucose Isomerase (PGI), creating a dead-end and competitively inhibiting G6P processing.
Module 2: Analytical Chemistry (LC-MS/GC-MS)
Problem: "I see double peaks or distorted Mass Isotopomer Distributions (MIDs) for Glucose-6-Phosphate."
Root Cause: Isobaric Interference. Glucose-6-Phosphate (G6P) and 2-Deoxy-Glucose-6-Phosphate (2-DG-6-P) have nearly identical molecular weights (G6P: 260.14 Da; 2-DG-6-P: 244.14 Da - Wait, check structure). Correction: 2-DG lacks a hydroxyl group at C2.[2]
-
Glucose: C6H12O6 (MW ~180) -> G6P (MW ~260)
-
2-DG: C6H12O5 (MW ~164) -> 2-DG-6-P (MW ~244)
-
The Real Interference: The interference often comes from Fructose-6-Phosphate (F6P) vs G6P (isomers) or naturally occurring isotopes. However, if you are using [U-13C]Glucose and unlabeled 2-DG , the mass shift of fully labeled 2-DG-6-P can overlap with specific isotopomers of G6P depending on the resolution.
-
More Critical Issue: If using 13C-2-DG , the 2-DG-6-P peak is often misidentified as G6P or F6P in automated software because retention times are very similar on standard C18 columns.
Protocol: Chromatographic Separation of Sugar Phosphates
Objective: Physically separate G6P, F6P, and 2-DG-6-P to prevent MID contamination.
Recommended Method: HILIC or Ion-Pairing LC-MS
-
Column Selection:
-
Standard C18:Do NOT use. Sugar phosphates are too polar; they will elute in the void volume.
-
Recommended:Anion Exchange or HILIC (e.g., Shodex HILICpak VT-50 2D or Agilent InfinityLab Poroshell 120 HILIC-Z).
-
-
Mobile Phase Setup (Ion Pairing):
-
Solvent A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).
-
Solvent B: Methanol or Acetonitrile.
-
Why: TBA acts as an ion-pairing agent to retain the negatively charged phosphate groups on the hydrophobic column.
-
-
Validation Step:
-
Run pure standards of G6P and 2-DG-6-P individually.
-
Note the Retention Time (
).[3] 2-DG-6-P usually elutes slightly earlier than G6P on HILIC due to the missing hydroxyl group (less polar). -
Pass Criteria: Resolution (
) between peaks must be .
-
Module 3: Data Interpretation
Problem: "Can I use [U-13C]-2-DG to map the TCA cycle?"
Answer: NO.
Scientific Rationale: 2-DG is a "dead-end" tracer. It enters the cell and is phosphorylated to 2-DG-6-P. Because it lacks the -OH group at the C2 position, it cannot undergo the isomerization step to Fructose-6-Phosphate (which requires the C2-OH for the enediol intermediate mechanism).[2]
-
Consequence: No 13C from 2-DG enters the TCA cycle, amino acid synthesis, or fatty acid synthesis.
-
Exception: Minor metabolism via the Pentose Phosphate Pathway (PPP) is theoretically possible but kinetically negligible in most mammalian systems compared to the glycolytic block.
FAQ: Correct Usage of 2-DG in MFA
Q1: If I can't map the TCA cycle, what is 2-DG good for in this context?
A1: It is the gold standard for measuring Glucose Uptake Flux (
-
Workflow: Use unlabeled glucose for the main culture. Spike with trace [14C]-2-DG or [3H]-2-DG for 10 minutes.
-
Calculation: The accumulation rate of radioactive 2-DG-6-P equals the glucose transport rate (corrected by a "Lumped Constant" for transporter affinity differences). Use this
as a fixed constraint in your 13C-MFA model to reduce degrees of freedom.
Q2: Can 2-DG be metabolized into anything else? A2: In some plant species and specific cancer tissues, 2-DG can be converted to 2-deoxy-2-fluoro-gluconic acid or UDP-2-DG (glycogen synthesis pathway analog). However, for 99% of MFA models, assuming it is trapped as 2-DG-6-P is valid provided the experiment duration is short.
Troubleshooting Workflow
Use this decision tree to diagnose your specific issue.
Caption: Diagnostic Decision Tree. Follow this logic to isolate whether your error is physiological (steady state), analytical (chromatography), or computational (model definition).
References
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Sciex Technical Note. "Separation of hexose phosphate isomers using differential mobility spectrometry." Sciex.com. Link
- TeSlaa, T., et al. (2016). "Flux analysis of 2-deoxyglucose metabolism." Nature Chemical Biology.
-
Williams, A., et al. (2019). "A Fast and Sensitive Method Combining Reversed-Phase Chromatography with High Resolution Mass Spectrometry to Quantify 2-Fluoro-2-Deoxyglucose."[4] ChemRxiv. Link
-
Young, J. D., et al. (2011). "13C metabolic flux analysis in cell line and bioprocess development." Current Opinion in Biotechnology. Link
Sources
- 1. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. chemrxiv.org [chemrxiv.org]
How to correct for natural isotope abundance in 2-Deoxy-D-glucose-13C6 data.
Topic: Correcting for Natural Isotope Abundance in 2-Deoxy-D-glucose-13C6 Data
Executive Summary
You are likely using 2-Deoxy-D-glucose-13C6 (2-DG-13C6) to measure glucose uptake or glycolytic flux.[1] Because 2-DG is phosphorylated by hexokinase to 2-DG-6-Phosphate (2-DG-6P) but cannot be further metabolized by phosphoglucose isomerase, it accumulates intracellularly.[1][2]
The Problem: The raw mass spectrometry (MS) data you acquire is "polluted."
-
Natural Abundance: Carbon-12 (
C) is not 100% pure in nature; it contains ~1.1% C.[1][3][4] This creates "ghost" signals in your M+1, M+2, etc., channels even without a tracer.[1] -
Tracer Impurity: Your 2-DG-13C6 reagent is likely only 99% pure, meaning it contributes to M+5 or M+4 signals.[1]
The Solution: You must apply a mathematical Isotope Correction Matrix (ICM) to deconvolute these natural signals from your true biological label. Failure to do so will result in overestimation of flux and inaccurate uptake rates .
Theoretical Foundation (FAQ)
Q1: Why does my "Unlabeled" (Control) sample show peaks at M+1 and M+2?
A: This is due to the natural occurrence of stable isotopes.[5]
Every organic molecule has a "natural" Mass Isotopomer Distribution (MID).[1] For the trapped metabolite 2-DG-6P (Chemical Formula:
-
M+0: All carbons are
C.[1] -
M+1: Statistically, ~6.6% of the molecules will naturally have one
C atom (6 carbons 1.1%). -
Result: If you ignore this, you will mistake natural background noise for metabolic labeling.[1]
Q2: Can I just subtract the control spectrum from the labeled spectrum?
A: No. Simple subtraction is mathematically invalid for isotope distributions.
Isotopologues interact probabilistically.[1] The presence of natural
Technical Workflow: The Correction Protocol
Step 1: Define the Analyte & Formula
The most common error is correcting using the formula of 2-DG (
| Parameter | LC-MS (Typical) | GC-MS (Typical) |
| Target Analyte | 2-DG-6-Phosphate | 2-DG-6P (Derivatized) |
| Ionization | Negative Mode | EI / CI |
| Formula to Use | Includes TBDMS/TMS groups | |
| Key Risk | Ignoring Phosphate ( | Ignoring Silicon ( |
Step 2: The Matrix Correction Algorithm
You do not need to calculate this manually. Use validated software like IsoCor [1] or AccuCor [2].[1] However, you must understand the logic to troubleshoot.
The relationship between your Measured Data (
Where
Step 3: Execution (Standard Operating Procedure)
-
Export Raw Intensities: Extract peak areas for M+0 through M+6 (and M+7/M+8 to check for resolution/noise).
-
Input Formula: Enter the exact formula of the ion detected (e.g.,
). -
Input Tracer Purity: Check your reagent bottle (Certificate of Analysis). It is usually 99% or 98%
C. Enter this value.[1] -
Run Correction: Execute the algorithm (e.g., isocor.correct() in Python).
-
Normalize: Convert corrected intensities to fractional enrichment (Sum = 1.0).
Visualization: Mechanism & Workflow
Figure 1: 2-DG Trapping & Correction Logic
Caption: The biological trapping of 2-DG requires specific formula inputs for correction. The 2-DG-6P metabolite accumulates, creating the signal that requires mathematical deconvolution.
Troubleshooting Guide
Issue 1: Corrected data contains negative values.
-
Diagnosis: This is a mathematical artifact called "Over-Correction."[1]
-
Root Cause A: Low Signal-to-Noise. If the M+0 peak is very small but background noise exists at M+1, the algorithm subtracts a theoretical natural abundance that doesn't exist, driving the result below zero.[1]
-
Root Cause B: Wrong Formula. If you used the formula for 2-DG (
) but measured the TBDMS derivative (containing Silicon), the natural abundance model is wrong. -
Solution:
-
Set a threshold: Treat negative values < -0.01 as zero.[1]
-
Verify the chemical formula matches the ion exactly.
-
Check background subtraction: Ensure you subtracted the "Process Blank" before isotope correction.
-
Issue 2: The M+6 fraction is lower than expected in the standard.
-
Diagnosis: Tracer Purity Mismatch.[1]
-
Root Cause: You assumed the tracer was 100%
C. Real reagents are often 98-99%.[1] The remaining 1-2% appears as M+5.[1] -
Solution: Input the specific isotopic purity from the manufacturer's Certificate of Analysis into the correction software.
Issue 3: High M+0 signal in a fully labeled sample.
-
Diagnosis: Contamination or Saturation.[1]
-
Root Cause:
-
Saturation: The detector was saturated at M+6, causing the relative ratio of M+0 (noise) to appear artificially high.
-
Contamination: Endogenous glucose or external contamination.[1]
-
-
Solution: Dilute the sample 1:10 and re-inject. If the ratio changes, it was detector saturation.
Data Presentation: The Impact of Correction
The table below demonstrates why correction is mandatory. Notice how the "Raw" data falsely suggests the presence of M+1 and M+2 due to natural abundance, while the "Corrected" data reveals the true binary nature of the tracer (mostly M+6).
| Isotopologue | Raw Intensity (Example) | Raw Fraction (%) | Corrected Fraction (%) | Interpretation |
| M+0 | 1,500 | 1.5% | 0.0% | Background noise removed |
| M+1 | 200 | 0.2% | 0.0% | Natural |
| M+5 | 4,000 | 4.0% | 0.5% | Tracer impurity (real) |
| M+6 | 94,300 | 94.3% | 99.5% | True Enrichment |
References
-
Millard, P., et al. (2012).[1] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
-
Su, X., et al. (2017).[1][7] "AccuCor: A computational platform for high-resolution isotope natural abundance correction."[1] Bioinformatics. [1]
-
Fernandez, C.A., et al. (1996).[1][4][8][9] "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry.
-
Buescher, J.M., et al. (2015).[1] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
Sources
- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Overcoming Poor Resolution in ¹³C MFA with 2-Deoxy-D-glucose
Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a powerful technique to enhance the resolution of your flux maps: the use of 2-Deoxy-D-glucose (2-DG).
Poor resolution in ¹³C MFA can be a significant roadblock, leading to ambiguous flux estimations and hindering groundbreaking discoveries. This guide will delve into the mechanistic basis of using 2-DG as a metabolic perturbant to sharpen your flux analysis, particularly in resolving pathways with high reversibility or parallel routes. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Core Concepts and Justification for Using 2-DG
Q1: What are the primary causes of poor resolution in ¹³C MFA, and how can 2-Deoxy-D-glucose (2-DG) help?
A1: Poor resolution in ¹³C MFA often stems from several factors:
-
High flux reversibility: When a reaction proceeds in both the forward and reverse directions at comparable rates, it becomes difficult to disentangle the net flux from the exchange flux.
-
Parallel pathways: The presence of multiple pathways that produce the same metabolite can make it challenging to attribute the labeling pattern to a specific route. For example, distinguishing between the Pentose Phosphate Pathway (PPP) and glycolysis can be difficult.[1][2][3]
-
Insufficient labeling diversity: If the chosen ¹³C tracer does not generate sufficiently distinct labeling patterns in downstream metabolites, the flux solution space remains large, leading to wide confidence intervals for estimated fluxes.[2][4][5]
How 2-DG Improves Resolution:
2-Deoxy-D-glucose is a glucose analog that is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[6][7][8] However, 2-DG-6-P cannot be further metabolized in glycolysis because it is not a substrate for phosphoglucose isomerase.[7][8][9] This creates a "metabolic block" with several consequences that can be leveraged to improve MFA resolution:
-
Inhibition of Glycolysis: The accumulation of 2-DG-6-P competitively inhibits hexokinase, reducing the overall glycolytic flux.[7][10] This perturbation alters the relative contributions of glycolysis and other pathways, such as the PPP, to downstream metabolite pools, leading to more distinct labeling patterns.
-
Altered Redox State: By inhibiting glycolysis, 2-DG can also impact the production of NADPH through the pentose phosphate pathway, which can influence fluxes through redox-sensitive reactions.[11]
-
Induction of Cellular Stress: 2-DG can induce endoplasmic reticulum (ER) stress by interfering with N-linked glycosylation, a process that also utilizes glucose-derived intermediates.[6][8][9] This can trigger broader metabolic reprogramming that can be captured by ¹³C MFA.
By strategically perturbing the metabolic network, 2-DG helps to constrain the solution space for flux estimation, resulting in a more precise and well-resolved flux map.
Experimental Design and Protocol Optimization
Q2: I want to use 2-DG to improve the resolution of my flux map. What is a reliable starting protocol, and what are the critical parameters to optimize?
A2: Implementing a 2-DG co-feeding experiment requires careful optimization. Here is a robust starting protocol that you can adapt to your specific cell line and experimental goals.
Experimental Workflow for 2-DG Co-feeding in ¹³C MFA
Caption: A generalized workflow for a ¹³C MFA experiment incorporating 2-DG.
Detailed Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture your cells of interest under standard conditions to ensure healthy and reproducible growth.
-
Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.
-
-
Preparation of Labeling Media:
-
Prepare your base medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).[3]
-
Prepare a parallel set of labeling media that also contains your optimized concentration of 2-DG.
-
Crucially, ensure all other media components are identical between the control and 2-DG conditions. [12]
-
-
Media Exchange and Labeling:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Aspirate the PBS and add the appropriate pre-warmed labeling medium (with or without 2-DG).
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This is a critical parameter to determine empirically (see Q3).[12][13]
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Analytical Measurement:
-
Dry the metabolite extract.
-
Derivatize the samples as required for your analytical platform (e.g., for GC-MS analysis).
-
Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[14]
-
-
Data Analysis:
Critical Parameters for Optimization:
| Parameter | Recommended Starting Range | Rationale and Considerations |
| 2-DG Concentration | 0.1 - 5 mM | The optimal concentration is cell-line dependent and should be determined by a dose-response curve. Aim for a concentration that significantly perturbs glycolysis without causing excessive cytotoxicity.[19] |
| Labeling Time | 6 - 24 hours | The time to reach isotopic steady state varies for different metabolites. It is essential to perform a time-course experiment to confirm that the labeling patterns are stable.[12][13] |
| ¹³C Tracer Selection | [1,2-¹³C₂]glucose, [U-¹³C₆]glucose | The choice of tracer depends on the pathways of interest. [1,2-¹³C₂]glucose is excellent for resolving the PPP, while [U-¹³C₆]glucose provides broad labeling.[2][4] |
Q3: How do I determine the optimal concentration of 2-DG and the appropriate labeling time for my specific cell line?
A3: These are two of the most critical parameters for a successful 2-DG ¹³C MFA experiment.
Determining the Optimal 2-DG Concentration:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Seed your cells in a multi-well plate.
-
Treat the cells with a range of 2-DG concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM) for the intended duration of your labeling experiment.
-
Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Goal: Identify a 2-DG concentration that reduces glycolytic activity without causing more than 10-20% cell death. This ensures that the observed metabolic shifts are due to the perturbation and not widespread cell death.
-
-
Measure Lactate Secretion:
-
In parallel with the cytotoxicity assay, collect the media from each 2-DG concentration.
-
Measure the lactate concentration in the media.
-
Goal: You should observe a dose-dependent decrease in lactate secretion, confirming that 2-DG is effectively inhibiting glycolysis.
-
Determining the Isotopic Steady State:
-
Conduct a Time-Course Labeling Experiment:
-
Choose your optimized 2-DG concentration.
-
Perform a labeling experiment with your chosen ¹³C tracer and 2-DG.
-
Harvest cells at multiple time points (e.g., 6, 12, 18, 24 hours).
-
Analyze the MIDs of key metabolites (e.g., lactate, citrate, glutamate) at each time point.
-
Goal: Identify the earliest time point at which the MIDs of your metabolites of interest are no longer changing significantly. This indicates that isotopic steady state has been reached.[12][13]
-
Data Interpretation and Validation
Q4: I've collected my data from the control and 2-DG experiments. How do I correctly model this in my ¹³C MFA software, and what are the key indicators of improved resolution?
A4: Correctly modeling your parallel labeling experiments is crucial for obtaining accurate flux maps.
Modeling in ¹³C MFA Software:
-
Simultaneous Fitting: Most modern ¹³C MFA software packages can handle data from parallel labeling experiments.[12] You should input the MIDs from both the control and 2-DG experiments and fit them simultaneously to your metabolic model.
-
Model Constraints: The metabolic network model will be the same for both conditions. However, you will be estimating two separate flux maps—one for the control and one for the 2-DG-treated cells.
Key Indicators of Improved Resolution:
-
Narrower Confidence Intervals: The most direct measure of improved resolution is a reduction in the size of the 95% confidence intervals for your estimated fluxes. This indicates that the flux is more precisely determined.
-
Lower Goodness-of-Fit (Chi-Squared) Value: A good fit between the simulated and experimentally measured MIDs is essential for a reliable flux map.[13][20] The inclusion of the 2-DG data should not worsen the overall goodness-of-fit.
-
Resolution of Previously Undetermined Fluxes: You may find that fluxes that were previously unresolvable (i.e., had infinitely large confidence intervals) can now be determined with a finite confidence interval.
Mechanism of 2-DG Action on Glycolysis
Caption: Mechanism of 2-DG inhibition of glycolysis.
Q5: Are there any potential off-target effects of 2-DG that I should be aware of, and how can I validate my 2-DG-perturbed flux map?
A5: Yes, it is important to be aware of the broader cellular effects of 2-DG.
Potential Off-Target Effects:
-
Inhibition of N-linked Glycosylation: 2-DG can be misinterpreted as mannose and interfere with protein glycosylation, leading to ER stress.[6][8][9]
-
Induction of Autophagy: As a result of cellular stress, 2-DG can induce autophagy.[21]
-
Effects on the Pentose Phosphate Pathway: While often used to dissect the PPP from glycolysis, 2-DG can also directly impact the PPP by altering the availability of glucose-6-phosphate.[10]
Validation of Your Flux Map:
-
Goodness-of-Fit: As mentioned, a statistically acceptable goodness-of-fit is the first line of validation.[13][20]
-
Comparison with Orthogonal Data: If possible, compare your flux predictions with other experimental measurements. For example, if your flux map predicts a change in oxygen consumption, you could validate this using a Seahorse analyzer.
-
Consistency Checks: Ensure that the predicted fluxes are biologically plausible. For instance, the predicted biomass synthesis rates should align with the measured cell growth rate.
By carefully designing your experiments, optimizing key parameters, and being mindful of the broader cellular effects of 2-DG, you can effectively use this powerful tool to overcome poor resolution and gain deeper insights into cellular metabolism with ¹³C MFA.
References
-
2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. (n.d.). National Center for Biotechnology Information. [Link]
-
What is the mechanism of 2-Deoxyglucose? (2024, July 17). Patsnap Synapse. [Link]
-
2-Deoxy-D-glucose. (n.d.). Wikipedia. [Link]
-
2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. (2019, December 29). National Center for Biotechnology Information. [Link]
-
METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing Office. [Link]
-
13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Improved resolution of the 2-deoxy-D-glucose technique. (1983, December 19). PubMed. [Link]
-
Flux-analysis. (n.d.). Fiehn Lab. [Link]
-
A roadmap for interpreting 13C metabolite labeling pattern from cells. (n.d.). ResearchGate. [Link]
-
2-Deoxy-D-glucose (2-DG). (n.d.). Cancer Ireland. [Link]
-
FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. (2023, August 10). ACS Synthetic Biology. [Link]
-
Visual workflows for 13 C-metabolic flux analysis. (2014, October 7). Bioinformatics. [Link]
-
A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth. (n.d.). Journal of Biological Chemistry. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). National Center for Biotechnology Information. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.). Experimental & Molecular Medicine. [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers in Plant Science. [Link]
-
X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics. (n.d.). ACS Publications. [Link]
-
Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation. (2016, February 24). Neuro-Oncology. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. (2015, February 28). R Discovery. [Link]
-
Resistance and toxicity mechanisms of 2-deoxyglucose, a metabolic inhibitor. (n.d.). ResearchGate. [Link]
-
2-Deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. (n.d.). ResearchGate. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. (2018, April 16). National Center for Biotechnology Information. [Link]
-
2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. (n.d.). MDPI. [Link]
-
Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. (n.d.). PubMed. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). ResearchGate. [Link]
-
Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms. (2020, September 3). PubMed. [Link]
-
The wonders of 2-deoxy-D-glucose. (n.d.). ResearchGate. [Link]
-
High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments. [Link]
-
2-Deoxy-D-Glucose restores glial cell mitochondrial function and attenuates neuroinflammation. (n.d.). PubMed Central. [Link]
-
Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. (n.d.). ResearchGate. [Link]
-
Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. (2024, December 6). National Center for Biotechnology Information. [Link]
-
11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020, April 9). YouTube. [Link]
-
High-resolution 13C metabolic flux analysis. (n.d.). ResearchGate. [Link]
-
(PDF) 2-Deoxy-D-Glucose restores glial cell mitochondrial function and attenuates neuroinflammation. (n.d.). ResearchGate. [Link]
-
13C metabolic flux analysis of recombinant expression hosts. (n.d.). Vanderbilt University. [Link]
Sources
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- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 10. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. d-nb.info [d-nb.info]
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- 16. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability in 2-Deoxy-D-glucose-13C6 Quantification
Welcome to the technical support center for 2-Deoxy-D-glucose-13C6 (2-DG-13C6) quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing analytical variability in your experiments. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and analysis of 2-DG-13C6.
Q1: What is 2-Deoxy-D-glucose-13C6 and why is it used in metabolic studies?
A1: 2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by hydrogen. This structural change allows it to be taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized in glycolysis and thus accumulates in cells.[1] 2-Deoxy-D-glucose-13C6 is a stable isotope-labeled version of 2-DG, where all six carbon atoms are the heavier 13C isotope. This labeling allows researchers to distinguish it from endogenous (naturally occurring 12C) glucose and its metabolites using mass spectrometry (MS).[2][3] It serves as a powerful tracer to study glucose uptake and the initial steps of glycolysis.
Q2: What are the primary sources of analytical variability in 2-DG-13C6 quantification?
A2: Analytical variability can arise from multiple stages of the experimental workflow. Key sources include:
-
Sample Preparation: Inconsistent quenching of metabolism, inefficient extraction of metabolites, and the introduction of contaminants can all lead to variability.[4][5][6]
-
Chromatographic Separation: Poor peak shape, retention time shifts, and inadequate separation from interfering compounds can affect quantification.[7][8][9]
-
Mass Spectrometry Analysis: Matrix effects (ion suppression or enhancement), incorrect instrument settings, and detector saturation can introduce errors.[10][11]
-
Data Processing: Inaccurate peak integration, improper background subtraction, and failure to correct for the natural abundance of stable isotopes can skew results.[12][13]
Q3: Why is an internal standard crucial for accurate quantification?
A3: An internal standard (IS) is a compound of known concentration added to all samples, standards, and quality controls.[14] It helps to correct for variability introduced during sample preparation and analysis. By comparing the signal of the analyte (2-DG-13C6) to the signal of the IS, variations in extraction efficiency, injection volume, and instrument response can be normalized.[14] For 2-DG-13C6 quantification, a stable isotope-labeled internal standard, such as 2-Deoxy-D-glucose-d1, is often a good choice as its chemical and physical properties are very similar to the analyte.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your 2-DG-13C6 quantification experiments.
Guide 1: Sample Preparation Issues
Q: My results show high variability between replicate samples. What are the likely causes in my sample preparation?
A: High variability between replicates often points to inconsistencies in the early stages of sample handling. Here’s a breakdown of potential causes and solutions:
-
Incomplete or Slow Metabolic Quenching:
-
Causality: If metabolic activity is not halted instantly and completely, the levels of 2-DG-13C6 and its phosphorylated form can change post-sampling, leading to inaccurate measurements.[5]
-
Solution: Ensure rapid and effective quenching. For adherent cells, this can be achieved by quickly aspirating the medium and adding ice-cold quenching solution (e.g., 80% methanol). For suspension cells or tissues, snap-freezing in liquid nitrogen is a common and effective method.[15][16]
-
-
Inefficient Metabolite Extraction:
-
Causality: The choice of extraction solvent and the extraction procedure itself can significantly impact the recovery of 2-DG-13C6. An inefficient extraction will result in lower and more variable signals.
-
Solution: A common and effective method for polar metabolites like 2-DG-13C6 is a liquid-liquid extraction using a mixture of methanol, chloroform, and water. This separates polar metabolites into the aqueous phase. Ensure vigorous and consistent vortexing and incubation times for all samples.
-
-
Sample Contamination:
-
Causality: Contaminants from tubes, solvents, or the lab environment can interfere with the analysis. For example, plasticizers from microcentrifuge tubes can leach into the sample and cause ion suppression in the mass spectrometer.
-
Solution: Use high-quality, MS-grade solvents and reagents. Pre-wash all glassware and use polypropylene tubes that are certified as low-extractable. It is also good practice to process a "blank" sample (an empty tube taken through the entire extraction process) to identify any contaminants.[17]
-
Protocol: Robust Sample Preparation for 2-DG-13C6 Quantification from Adherent Cells
-
Cell Culture and Labeling: Grow cells to the desired confluency. Replace the culture medium with a medium containing 2-DG-13C6 and incubate for the desired time.
-
Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold 80% methanol (-80°C) to the plate to quench metabolism.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Add the internal standard to each sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Guide 2: Liquid Chromatography (LC) Problems
Q: I'm observing poor peak shape (tailing or fronting) for my 2-DG-13C6 peak. How can I troubleshoot this?
A: Poor peak shape can compromise both the accuracy and precision of your quantification. Here are the common culprits and how to address them:
-
Column Overload:
-
Causality: Injecting too much sample onto the column can lead to peak fronting, where the front of the peak is less steep than the back.[18][19]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. Determine the optimal sample concentration that gives a good signal without compromising peak shape.
-
-
Secondary Interactions:
-
Causality: Peak tailing, where the back of the peak is drawn out, can occur due to unwanted interactions between the analyte and active sites on the column's stationary phase or in the flow path.[7][18]
-
Solution:
-
Mobile Phase Modification: Adjusting the pH or ionic strength of the mobile phase can sometimes mitigate these interactions.
-
Column Choice: Ensure you are using a column suitable for polar analytes like 2-DG-13C6. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a good choice.
-
Inert Flow Path: Use biocompatible PEEK tubing and fittings to minimize interactions with metal surfaces.
-
-
-
Mismatched Injection Solvent and Mobile Phase:
-
Causality: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion, including splitting or broadening.[9]
-
Solution: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. If you need to use a stronger solvent to dissolve your sample, inject a smaller volume.
-
Data Presentation: Impact of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Peak Asymmetry Factor |
| 1 | 1.1 |
| 5 | 1.5 |
| 10 | 2.2 (significant fronting) |
This table illustrates how increasing the injection volume can lead to column overload and poor peak shape.
Guide 3: Mass Spectrometry (MS) Issues
Q: My 2-DG-13C6 signal is inconsistent, and I suspect matrix effects. How can I identify and mitigate this?
A: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS-based quantification.[10]
-
Identifying Matrix Effects:
-
Post-Column Infusion: A classic method involves infusing a constant flow of your analyte solution into the MS while injecting a blank, extracted sample. A dip or rise in the analyte signal at the retention time of 2-DG-13C6 indicates ion suppression or enhancement, respectively.
-
Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects. Since the IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects.[20][21] The ratio of the analyte to the IS signal will therefore remain constant, even if the absolute signals fluctuate.
-
-
Mitigating Matrix Effects:
-
Improved Sample Cleanup: More rigorous sample preparation, such as solid-phase extraction (SPE), can remove many of the interfering matrix components.[9]
-
Chromatographic Separation: Optimize your LC method to better separate 2-DG-13C6 from the interfering compounds. This may involve trying different columns, mobile phases, or gradient profiles.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect. However, this may also reduce your analyte signal below the limit of quantification.
-
Visualization: Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A step-by-step workflow for the accurate processing of raw LC-MS data in 2-DG-13C6 quantification.
III. References
-
BenchChem. (2025). Application Notes and Protocols for 13C Tracer Studies using Liquid Chromatography-Mass Spectrometry (LC-MS). BenchChem.
-
National Center for Biotechnology Information. (n.d.). Stable Isotope Tracers: Technological Tools that have Emerged. NCBI.
-
PLOS. (2014). Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains. PMC.
-
BenchChem. (2025). An In-depth Technical Guide to 13C-Labeled Glucose in Metabolic Studies. BenchChem.
-
ResearchGate. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.
-
MDPI. (n.d.). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Metabolomics Core Facility. [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
MDPI. (2020). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. PMC. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. HPLC Troubleshooting. [Link]
-
LC/MS/MS. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LC/MS/MS. [Link]
-
Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments. Nebraska Center for Integrated Biomolecular Communication. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
BenchChem. (2025). Application Notes and Protocols for Sample Preparation of 13C-Labeled Metabolites for Mass Spectrometry Analysis. BenchChem.
-
SlideShare. (2021, January 15). Sample preparation in metabolomics. SlideShare. [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. Reddit. [Link]
-
National Center for Biotechnology Information. (2022, August 16). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. PMC. [Link]
Sources
- 1. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uab.edu [uab.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. scispace.com [scispace.com]
- 21. reddit.com [reddit.com]
Addressing cytotoxicity of 2-Deoxy-D-glucose in long-term labeling studies.
Subject: Mitigating Cytotoxicity in Long-Term 2-DG Labeling & Metabolic Studies Ticket ID: #2DG-TOX-OPT Assigned Specialist: Senior Application Scientist, Metabolic Tracing Unit
Executive Summary: The Dual Nature of 2-DG
Welcome to the technical support hub. You are likely here because your cells are detaching, arresting, or dying during your 2-Deoxy-D-glucose (2-DG) labeling experiments.
The Core Conflict: 2-DG is a structural analog of glucose used to trace glucose uptake (e.g., 3H-2-DG, 14C-2-DG, or 2-NBDG).[1] However, it is also a potent glycolytic inhibitor and a mannose mimic . In long-term studies (>24 hours), 2-DG does not just passively label cells; it actively starves them of ATP and induces Endoplasmic Reticulum (ER) stress by disrupting protein folding.
This guide provides the protocols to decouple the labeling signal from the toxic mechanism.
Mechanism of Toxicity (Root Cause Analysis)
To fix the toxicity, you must understand that 2-DG kills cells via two distinct pathways.[2] Most researchers focus on Pathway A (Energy depletion), but Pathway B (ER Stress) is often the actual killer in long-term cultures.
Pathway A: Glycolytic Inhibition (The "Starvation" Effect)
2-DG is phosphorylated by Hexokinase to 2-DG-6-Phosphate (2-DG-6-P) .[3][4] Unlike Glucose-6-Phosphate, 2-DG-6-P cannot be metabolized by Phosphoglucose Isomerase (PGI).[2] It accumulates, inhibiting Hexokinase via feedback loops and depleting cellular ATP.[2]
Pathway B: N-Glycosylation Interference (The "Unfolded Protein" Effect)
Structurally, 2-DG mimics Mannose .[5][6] In long-term exposure, 2-DG competes with mannose for incorporation into Lipid-Linked Oligosaccharides (LLOs). This results in truncated, malformed glycoproteins. The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) , leading to apoptosis.
Visualizing the Blockade:
Caption: Figure 1. Dual cytotoxicity mechanism of 2-DG.[5][6][7][8][9] Note that while 2-DG blocks glycolysis (left), the critical long-term toxicity driver is often the interference with LLO synthesis and subsequent ER stress (right), which can be rescued by Mannose.[6]
Optimization Protocols
Protocol A: The Mannose Rescue Strategy
Use this when long-term labeling (>24h) is mandatory. Research confirms that supplementing media with Mannose can reverse 2-DG-induced ER stress without significantly altering the glucose uptake signal, provided the mannose concentration is titrated correctly [1, 2].
-
Prepare Media:
-
Basal Media: Glucose-free DMEM (or RPMI).
-
Tracer: Add 2-DG (e.g., 1 mM).[10]
-
Rescue Agent: Add D-Mannose at a 1:1 to 5:1 molar ratio relative to 2-DG.
-
-
Experimental Setup:
-
Group A (Control): Glucose (5 mM).
-
Group B (Toxic): 2-DG (1 mM) + No Mannose.
-
Group C (Rescued): 2-DG (1 mM) + Mannose (1-5 mM).
-
-
Validation:
-
Monitor cell morphology. Group B will likely show rounding/detachment (integrin failure). Group C should maintain adherence.
-
Note: Mannose does not rescue ATP depletion, only the UPR pathway. If cells still die, the issue is energy failure (see Protocol B).
-
Protocol B: The "Pulse-Chase" Labeling
Use this to avoid toxicity entirely. Instead of continuous exposure, use high-concentration pulses followed by a wash.
-
Starvation: Incubate cells in serum-free, low-glucose media for 30–60 minutes to upregulate GLUT transporters.
-
Pulse: Apply 2-DG tracer for 15–30 minutes .
-
Chase/Fixation:
-
For Uptake Assays: Immediately wash with ice-cold PBS and lyse/fix.
-
For Metabolic Flux: This method is not suitable for long-term flux; use stable isotope glucose (13C-Glucose) instead of 2-DG for long-term metabolic tracing.
-
Troubleshooting & FAQs
Q1: My cells are detaching from the plate after 12 hours of 2-DG treatment. Why? A: This is a hallmark of N-glycosylation inhibition . Integrins and adhesion molecules are heavily glycosylated. 2-DG disrupts their maturation, causing cells to "let go" of the extracellular matrix.
-
Fix: Add 1–5 mM Mannose to the media. This restores the glycosylation of adhesion proteins [3].
Q2: I see a strong signal, but my viability (MTT/ATP assay) is dropping. A: You are measuring the "dead-end" accumulation. 2-DG-6-P accumulates to millimolar concentrations, which is toxic.
-
Fix: Reduce 2-DG concentration. For long-term studies, do not exceed 0.5 mM . If you need higher signals, use a more sensitive detection method (e.g., LC-MS instead of fluorescence) rather than increasing the dose.
Q3: Can I use 2-NBDG (fluorescent) for long-term tracking? A: Not recommended. 2-NBDG is significantly bulkier than glucose and 2-DG. It has lower affinity for GLUT transporters and can show high non-specific binding to lipid membranes, leading to false positives in long-term assays [4].
-
Recommendation: Use 3H-2-DG for uptake accuracy, or 13C-Glucose for metabolic flux.
Q4: Does Pyruvate supplementation help? A: Yes, but with a caveat. Pyruvate bypasses glycolysis and feeds the TCA cycle directly, restoring ATP levels.
-
Warning: This rescues energy but does not rescue glycosylation stress. For complete protection, use Pyruvate (Energy) + Mannose (ER Stress).
Data Reference: Toxicity Thresholds
| Cell Type | 2-DG Conc.[1][8][9][11][12][13] | Duration | Observed Toxicity | Rescue Strategy |
| HEK293 | > 5 mM | 24 hrs | High (50% death) | Mannose (5 mM) |
| HeLa | 1-2 mM | 48 hrs | Moderate (UPR activation) | Mannose (2 mM) |
| Neurons | 0.5 mM | 24 hrs | High (ATP depletion) | Pyruvate (1 mM) |
| T-Cells | 0.1 mM | 72 hrs | Low (Growth arrest) | None needed |
References
-
Xi, H., Kurtoglu, M., & Lampidis, T. J. (2014).[8] The wonders of 2-deoxy-D-glucose. IUBMB Life, 66(2), 110–121. [Link]
-
Kurtoglu, M., et al. (2007).[5] Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells. Antioxidants & Redox Signaling, 9(9), 1383–1390.[5] [Link]
-
Ahmad, I., et al. (2019). 2-Deoxy-D-glucose inhibits aggressive traits in breast cancer cells by targeting glycosylation.[9] Journal of Cellular Physiology. [Link]
-
Sinclair, L. V., et al. (2020). Single cell glucose uptake assays: a cautionary tale. Immunometabolism, 2(4), e200029. [Link]
Sources
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparison of Glucose Uptake Assay Methods [promega.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Incomplete Labeling in 2-Deoxy-D-glucose-¹³C₆ Experiments
Welcome to the technical support center for stable isotope tracing studies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆) to probe glucose uptake and metabolism. Incomplete labeling is a common yet often perplexing issue in these experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root causes of incomplete labeling, optimize your experimental design, and ensure the scientific integrity of your data.
Introduction: The Challenge of Incomplete Labeling
Frequently Asked Questions (FAQs)
Q1: I'm seeing a high percentage of unlabeled 2-DG-6P in my mass spectrometry data. What are the most likely causes?
A1: A high abundance of unlabeled 2-DG-6P, despite providing 2-DG-¹³C₆, points to several potential experimental factors. Here’s a breakdown of the most common culprits:
-
Insufficient Incubation Time: Isotopic steady state, where the labeling of intracellular metabolites reaches a plateau, is crucial for accurate analysis.[4][5] For some metabolites and cell lines, this can take longer than anticipated. Glycolytic intermediates tend to label quickly, often within minutes, while intermediates in other pathways, like the TCA cycle, can take several hours to reach isotopic steady state.[5]
-
Cell Culture Media Components: Standard cell culture media often contain unlabeled glucose. If your media is not glucose-free or if you are using serum that has not been dialyzed, the cells will have a readily available source of unlabeled glucose, which will compete with the 2-DG-¹³C₆ for uptake and phosphorylation.
-
Intracellular Glycogen Stores: Cells can store glucose in the form of glycogen. During the experiment, particularly if cells are stressed, they can break down these glycogen stores (glycogenolysis), releasing unlabeled glucose-6-phosphate, which is then converted to glucose that competes with 2-DG-¹³C₆ uptake.
-
Suboptimal Quenching: The process of stopping all enzymatic reactions at the time of sample collection is critical. Ineffective quenching can allow for the continued metabolism of unlabeled substrates, leading to an artificially high M+0 peak for 2-DG-6P.
Q2: How can I determine the optimal incubation time to achieve isotopic steady state for 2-DG-¹³C₆?
A2: Determining the time required to reach isotopic steady state is an essential part of experimental optimization.
A kinetic labeling experiment is the most direct approach.[6] This involves incubating your cells with 2-DG-¹³C₆ and harvesting samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes). By analyzing the isotopic enrichment of 2-DG-6P at each time point, you can plot the labeling curve and identify when it plateaus, indicating that isotopic steady state has been reached.
Q3: What are the best practices for media preparation to minimize sources of unlabeled glucose?
A3: To ensure that 2-DG-¹³C₆ is the primary glucose analog available to your cells, meticulous media preparation is key.
-
Use Glucose-Free Media: Start with a base medium that is completely devoid of glucose.
-
Dialyzed Serum: If your experiment requires serum, use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules, including glucose, while retaining essential proteins.
-
Pre-incubation in Glucose-Free Media: Before adding the 2-DG-¹³C₆-containing medium, wash the cells and pre-incubate them in glucose-free medium for a short period (e.g., 30-60 minutes). This helps to deplete intracellular stores of unlabeled glucose and enhances the uptake of the labeled tracer.
Q4: My experimental model has significant glycogen stores. How can I account for their contribution to the unlabeled 2-DG-6P pool?
A4: If you suspect that glycogenolysis is a significant factor, you can incorporate the following strategies:
-
Pre-experimental Glucose Starvation: A longer period of glucose starvation before the experiment can help to deplete glycogen stores. However, be mindful that prolonged starvation can also alter cellular metabolism.
-
Inhibition of Glycogen Phosphorylase: Consider using a pharmacological inhibitor of glycogen phosphorylase, the key enzyme in glycogen breakdown. This will prevent the release of glucose from glycogen stores.
-
Parallel Labeling with [U-¹³C₆]-glucose: In a parallel experiment, label cells with [U-¹³C₆]-glucose. This will allow you to trace the contribution of glucose to downstream metabolites and help to differentiate between exogenous glucose uptake and the utilization of intracellular stores.
Q5: How can I validate that my quenching protocol is effective?
A5: An effective quenching protocol rapidly halts all metabolic activity.
A common and effective method is to use a cold quenching solution, such as 60% methanol maintained at -40°C.[7][8] To validate your protocol, you can perform a "hot vs. cold" comparison. Process one set of samples with your standard cold quenching procedure and another set with a room temperature (or "hot") quenching solution. If your cold quenching is effective, you should see a significant reduction in the continued metabolism of substrates compared to the "hot" quenched samples.
Troubleshooting Guides
Scenario 1: High M+0 Peak for 2-DG-6P with Low Overall Ion Intensity
This scenario suggests a problem with either the uptake of 2-DG-¹³C₆ or the detection of its phosphorylated form.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Glucose Transporter Expression | Verify the expression levels of glucose transporters (e.g., GLUT1, GLUT4) in your cell line via western blot or qPCR. | 2-DG is taken up by the same transporters as glucose.[9][10] Low transporter expression will limit uptake. |
| Inefficient Metabolite Extraction | Optimize your extraction protocol. Compare different solvent systems (e.g., methanol/water, acetonitrile/water) and extraction temperatures. | Incomplete extraction will lead to low recovery of intracellular metabolites, including 2-DG-6P. |
| Mass Spectrometer Sensitivity Issues | Check the tuning and calibration of your mass spectrometer. Run a standard of 2-DG-6P to confirm sensitivity. | Instrument issues can lead to poor detection of your target analyte. |
Scenario 2: Significant M+0, M+1, M+2, ... M+5 Peaks for 2-DG-6P
The presence of a full isotopic distribution, including partially labeled species, when using a uniformly labeled tracer is a strong indicator of metabolic activity that is incorporating carbon from other sources.
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic Scrambling | Analyze the labeling patterns of other related metabolites (e.g., lactate, citrate) to understand the flow of the ¹³C label. | While 2-DG-6P is not further metabolized in glycolysis, the ¹³C atoms from other labeled substrates in the media (if present) could potentially be incorporated into the ribose-5-phosphate backbone of nucleotides, which could then contribute to the synthesis of other molecules. |
| Contamination of ¹³C Tracer | Verify the isotopic purity of your 2-DG-¹³C₆ tracer using mass spectrometry. | The tracer itself may not be 100% enriched, leading to the presence of unlabeled or partially labeled molecules. |
| Natural Isotope Abundance | Correct your raw mass spectrometry data for the natural abundance of ¹³C. | All carbon-containing molecules have a natural ¹³C abundance of approximately 1.1%, which needs to be mathematically corrected for accurate analysis.[11] |
Experimental Protocols & Workflows
Protocol 1: Kinetic Labeling to Determine Isotopic Steady State
-
Cell Culture: Seed cells to achieve approximately 80% confluency on the day of the experiment.
-
Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum and the desired concentration of 2-DG-¹³C₆.
-
Pre-incubation: Wash cells once with pre-warmed glucose-free medium and then incubate in this medium for 1 hour.
-
Labeling: Aspirate the glucose-free medium and add the pre-warmed 2-DG-¹³C₆ labeling medium.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), harvest the cells.
-
Quenching: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add ice-cold 80% methanol to the cells, scrape, and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and debris. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
MS Analysis: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
Workflow for Troubleshooting Incomplete Labeling
Caption: Troubleshooting workflow for incomplete 2-DG-¹³C₆ labeling.
Data Interpretation and Correction
Correcting for Natural Isotope Abundance
It is imperative to correct for the natural abundance of stable isotopes in your mass spectrometry data.[11] Several software packages and online tools are available for this correction. This step is crucial for accurately determining the true isotopic enrichment from your tracer.
Mass Isotopomer Distribution (MID) Analysis
The distribution of mass isotopomers (M+0, M+1, M+2, etc.) provides a wealth of information about metabolic pathways.[5] While 2-DG-¹³C₆ should ideally result in a single M+6 peak for 2-DG-6P, the presence of other isotopomers after natural abundance correction points to specific metabolic phenomena that require further investigation.
Metabolic Flux Analysis (MFA)
For a more quantitative understanding of metabolic rates, consider performing ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12][13][14] This computational modeling technique integrates isotopic labeling data with a metabolic network model to calculate intracellular fluxes. While more complex, ¹³C-MFA provides a powerful tool for dissecting metabolic pathways.
Conclusion
References
- Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (2024-07-03). vertexaisearch.cloud.google.com.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC - PubMed Central. vertexaisearch.cloud.google.com.
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How to handle matrix effects in LC-MS analysis of 2-DG-13C6.
Topic: Handling Matrix Effects in 2-Deoxy-D-glucose-13C6 (2-DG-13C6) Analysis
Introduction: The "Polarity Trap" in 2-DG Analysis
Analyzing 2-Deoxy-D-glucose-13C6 (2-DG-13C6) presents a classic bioanalytical paradox. As a highly polar, hydrophilic glucose analog, it retains poorly on standard Reverse Phase (C18) columns, often eluting in the "void volume" (t0). Unfortunately, the void volume is also where salts, phospholipids, and unretained plasma components elute.
When your target analyte co-elutes with this chemical noise, you experience Matrix Effects (ME) —specifically, ion suppression.[1][2][3] The non-volatile salts and lipids steal charge in the electrospray ionization (ESI) source, causing your 2-DG-13C6 signal to plummet, destroying quantitation accuracy.
This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.
Module 1: Diagnosing the Problem (The Matrix Factor)
Before optimizing chromatography, you must quantify the severity of the interference. Do not rely on visual peak inspection alone.
Protocol A: Calculating the Matrix Factor (MF)
The "Matuszewski Method" is the industry standard for quantifying ME.
-
Prepare Set A (Neat Solution): Spike 2-DG-13C6 into mobile phase (no biological matrix).
-
Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix (plasma/tissue). Spike 2-DG-13C6 into the final extract at the same concentration as Set A.
-
Calculate:
| MF Value | Interpretation | Action Required |
| 0.85 – 1.15 | Pass. Negligible effect. | Proceed to validation. |
| < 0.85 | Ion Suppression. Signal is being "crushed." | Improve cleanup or separation. |
| > 1.15 | Ion Enhancement. Signal is artificially high. | Improve cleanup or separation. |
Protocol B: The "Post-Column Infusion" Visualizer
This is the most powerful diagnostic tool for locating where in your chromatogram the suppression occurs.
Workflow:
-
Setup: Connect a syringe pump containing a steady stream of 2-DG-13C6 standard to the LC eluent via a T-piece before it enters the MS source.
-
Inject: Inject a "Blank Matrix Extract" (e.g., precipitated plasma) into the LC.
-
Observe: Monitor the baseline of the 2-DG-13C6 transition.
-
Stable Baseline: Clean chromatography.
-
Negative Dip: Ion suppression zone (salts/phospholipids).
-
Positive Hump: Ion enhancement zone.[4]
-
Goal: Ensure your 2-DG-13C6 peak elutes outside these disturbance zones.
Figure 1: Post-Column Infusion Setup. A steady flow of analyte allows visualization of matrix suppression zones caused by the blank injection.[3][4]
Module 2: Chromatographic Strategy (HILIC vs. C18)
Since 2-DG-13C6 is polar, standard C18 is often insufficient. You have two primary paths:
Path A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Recommended
HILIC retains polar compounds using a water layer on a polar stationary phase.[5] This moves 2-DG away from the solvent front (void volume) where salts elute.
-
Column Choice: Zwitterionic (e.g., ZIC-pHILIC) or Amide-based columns.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95% Water / 5% Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.
-
Critical Tip: HILIC is sensitive to the sample diluent. Never inject a 100% aqueous sample onto HILIC; it will destroy peak shape. Dilute samples in 75% Acetonitrile.
Path B: Derivatization (If using C18)
If you lack HILIC columns, you must make 2-DG lipophilic to retain it on C18.
-
Reagent: Dansyl chloride or 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
Mechanism: Adds a hydrophobic group to the sugar, increasing retention time (RT) to a "clean" region of the chromatogram.
-
Drawback: Adds a labor-intensive step and potential variability.
Module 3: Internal Standard (IS) Selection
CRITICAL SCIENTIFIC NOTE: Since you are analyzing 2-DG-13C6 (likely as a tracer for flux or uptake), you cannot use 2-DG-13C6 as its own internal standard. You must use a differently labeled analog to correct for matrix effects.
| Analyte | Recommended Internal Standard (IS) | Why? |
| 2-DG-13C6 | 2-DG-D3 or 2-DG-D4 (Deuterated) | Mass shift is sufficient (+3/4 Da) to distinguish from 13C6 (+6 Da) and Native (+0 Da). |
| Alternative | L-Glucose-13C6 | Enantiomer. Co-elutes perfectly (same chemistry) but is not metabolized. |
The "Co-Elution" Rule: The IS must co-elute with the analyte. If the Matrix Effect suppresses the analyte by 50%, it must also suppress the IS by 50%. The ratio (Analyte/IS) remains constant, correcting the error.
Troubleshooting Decision Tree
Use this logic flow to resolve persistent sensitivity issues.
Figure 2: Logic flow for isolating the root cause of poor 2-DG-13C6 quantification.
Frequently Asked Questions (FAQ)
Q1: I see two peaks for 2-DG-13C6 in my HILIC chromatogram. Which one do I integrate?
-
Answer: 2-DG exists in two anomeric forms (alpha and beta) in solution.[6] HILIC can sometimes separate these anomers.[5][7]
-
Fix: You can either integrate both peaks (sum of areas) or increase the column temperature (e.g., to 40°C or 50°C) to speed up the interconversion, merging them into a single peak.
Q2: Can I use Protein Precipitation (PPT) for plasma samples?
-
Answer: Yes, but it is "dirty." PPT removes proteins but leaves phospholipids, which are the main cause of matrix effects.
-
Recommendation: If using PPT, use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of standard centrifugation. This simple upgrade significantly reduces ion suppression for polar analytes.
Q3: My 2-DG-13C6 peak shape is broad and tailing on HILIC.
-
Answer: This is usually a "solvent mismatch." If you extract in 100% water or high-aqueous buffer and inject onto a high-organic HILIC mobile phase, the analyte disperses.
-
Fix: Ensure your final injection solvent matches the initial mobile phase conditions (e.g., 80-90% Acetonitrile).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines requirements for Matrix Factor and Recovery).
-
Paglia, G., et al. (2012). Ion mobility-derived collision cross section as an additional identification criterion in untargeted metabolomics (Discusses HILIC separation of polar metabolites). Analytical Chemistry.
-
Teleki, A., et al. (2015). Quantitation of 2-deoxyglucose-6-phosphate in mammalian cells by HILIC-MS/MS. Journal of Chromatography B. (Specific protocol for 2-DG and metabolites).
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- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Ensuring Reproducibility in 2-Deoxy-D-glucose-¹³C₆ Based Metabolomics
Welcome to the technical support center for 2-Deoxy-D-glucose-¹³C₆ (2-DG-¹³C₆) based metabolomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments and ensure the generation of reproducible, high-quality data. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that form the foundation of a successful 2-DG-¹³C₆ metabolomics study.
Q1: What is 2-Deoxy-D-glucose-¹³C₆ and how does it work as a metabolic tracer?
A1: 2-Deoxy-D-glucose (2-DG) is a glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen.[1][2] This structural change allows it to be recognized and transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] However, due to the missing hydroxyl group, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, effectively trapping it within the cell.[1][2]
The ¹³C₆ designation indicates that all six carbon atoms in the 2-DG molecule are the heavy isotope of carbon, ¹³C.[3][] This "label" allows researchers to distinguish the tracer and its downstream metabolites from their naturally occurring ¹²C counterparts using mass spectrometry (MS).[5] By tracking the incorporation of ¹³C into various metabolic pathways, we can elucidate the relative activity of these pathways.
Q2: Why is reproducibility a major challenge in metabolomics?
A2: Reproducibility in metabolomics is challenging due to the dynamic nature of the metabolome and the multi-step experimental workflow.[6] Minor variations at any stage—from cell culture conditions and sample collection to extraction efficiency and instrument performance—can introduce significant variability in the final data.[7] Furthermore, systematic errors such as batch effects and instrument drift can obscure true biological signals.[8] Therefore, stringent adherence to standardized protocols and the implementation of robust quality control measures are paramount.
Q3: What are the key stages of a 2-DG-¹³C₆ metabolomics experiment?
A3: A typical 2-DG-¹³C₆ metabolomics experiment can be broken down into four key stages:
-
Experimental Design and Isotope Labeling: This involves defining the biological question, selecting the appropriate cell model, and determining the optimal labeling strategy (e.g., duration, tracer concentration).
-
Sample Quenching and Metabolite Extraction: This critical step involves rapidly halting all enzymatic activity to preserve the metabolic snapshot and efficiently extracting metabolites from the biological matrix.
-
Data Acquisition via Mass Spectrometry: This stage involves the separation and detection of labeled and unlabeled metabolites, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis and Interpretation: This final stage includes peak integration, natural abundance correction, statistical analysis, and biological interpretation of the labeling patterns.[9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues that may arise during your experiments. The guides are structured to follow the experimental workflow.
Guide 1: Cell Culture and Isotope Labeling
Issue: Low or inconsistent labeling of intracellular metabolites.
This is a common problem that can stem from several factors related to your cell culture and labeling conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Tracer Concentration | The concentration of 2-DG-¹³C₆ in the medium may be too low for efficient uptake and incorporation, especially if competing with high levels of unlabeled glucose. | Titrate the 2-DG-¹³C₆ concentration to find the optimal level for your cell line. Consider the glucose concentration in your base medium. |
| Incorrect Labeling Duration | The labeling time may be insufficient to reach isotopic steady state for the pathways of interest. Different metabolic pathways have different turnover rates.[6] | Perform a time-course experiment to determine the optimal labeling duration for your specific biological question and cell type. |
| Cell Health and Viability Issues | Poor cell health can impair metabolic activity and nutrient uptake. | Regularly check cell viability using methods like trypan blue exclusion. Ensure cells are in the exponential growth phase during the experiment. Adhere to best practices for cell culture.[10] |
| Competition with other Carbon Sources | Other carbon sources in the medium (e.g., glutamine, pyruvate, serum components) can dilute the ¹³C label. | Use a defined medium with known concentrations of all components. Consider dialyzed fetal bovine serum (FBS) to reduce small molecule interference. |
Protocol: Optimizing Labeling Conditions
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of labeling.
-
Media Preparation: Prepare labeling media with varying concentrations of 2-DG-¹³C₆ and a consistent, known concentration of unlabeled glucose.
-
Time-Course Experiment:
-
Replace the standard culture medium with the labeling medium.
-
Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours).
-
Proceed with quenching, extraction, and LC-MS analysis for each time point.
-
-
Data Analysis: Analyze the mass isotopologue distribution (MID) of key metabolites to determine the time required to reach a stable labeling pattern (isotopic steady state).
Guide 2: Sample Quenching and Metabolite Extraction
Issue: Poor recovery of metabolites or evidence of metabolic activity post-harvesting.
The goal of quenching is to instantly halt all enzymatic reactions.[11] Inefficient quenching can lead to artifactual changes in metabolite levels.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Slow Quenching Process | A delay between removing cells from the incubator and quenching can allow metabolic activity to continue. | Minimize the time between sample collection and quenching. Have all necessary materials (e.g., cold quenching solution, liquid nitrogen) ready beforehand. |
| Ineffective Quenching Solution | The quenching solution may not be cold enough or may cause cell lysis and leakage of intracellular metabolites. | Use a pre-chilled quenching solution, such as 80% methanol at -80°C.[12] Avoid using pure methanol alone as it can cause metabolite leakage.[11] |
| Incomplete Metabolite Extraction | The chosen extraction solvent may not be suitable for the full range of metabolites of interest, or the extraction procedure may be incomplete. | A common and effective method is the use of a methanol/acetonitrile/water mixture.[13] Ensure thorough cell lysis through methods like sonication or freeze-thaw cycles.[7] |
| Distinguishing Intracellular vs. Extracellular Metabolites | Contamination from the extracellular medium can confound the analysis of intracellular metabolites. | Wash the cells quickly with an ice-cold isotonic solution (e.g., 0.9% saline) immediately before quenching.[11] Be aware that this step itself can perturb metabolism, so it must be performed rapidly. |
Diagram: Quenching and Extraction Workflow
Caption: Workflow for rapid quenching and metabolite extraction.
Guide 3: LC-MS Data Acquisition
Issue: Poor peak shape, low signal intensity, or high background noise in mass spectrometry data.
These issues can compromise the quality of your data and hinder accurate quantification.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analytes of interest. | Optimize the chromatographic separation to better resolve metabolites from interfering compounds. Consider sample cleanup steps like solid-phase extraction (SPE). |
| Instrument Contamination | Carryover from previous injections or a contaminated ion source can lead to high background noise and ghost peaks. | Run blank injections between samples to assess carryover.[14] Follow the manufacturer's guidelines for regular cleaning and maintenance of the ion source and mass spectrometer.[15] |
| Suboptimal MS Parameters | Incorrect settings for parameters like spray voltage, gas flows, and collision energy can result in poor signal intensity and fragmentation. | Tune and calibrate the mass spectrometer regularly according to the manufacturer's recommendations.[15] Develop a compound-specific MS method if targeting specific metabolites. |
| LC System Issues | Problems with the liquid chromatography system, such as leaks, blockages, or a degraded column, can cause poor peak shape and retention time shifts. | Regularly inspect the LC system for leaks. Monitor system pressure for signs of blockages. Use a guard column to protect the analytical column. |
Diagram: Troubleshooting Logic for MS Data Quality
Caption: Decision tree for troubleshooting common LC-MS issues.
Guide 4: Data Analysis and Normalization
Issue: High variance between technical replicates and difficulty in identifying true biological changes.
Proper data normalization is crucial to correct for systematic variations and allow for meaningful biological comparisons.[8][16]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of Internal Standards | Internal standards are essential for correcting variations in sample preparation and instrument response. | Spike a known amount of a labeled internal standard (not expected to be present in the sample) into each sample before extraction.[17] |
| Inappropriate Normalization Method | Different normalization strategies can have a significant impact on the results. The best method depends on the nature of the data and the experimental design. | Common normalization methods include normalization to total ion count (TIC), normalization to a housekeeping metabolite, or more advanced methods like probabilistic quotient normalization (PQN).[18][19] Evaluate different methods to see which one best reduces unwanted variation in your dataset. |
| Failure to Correct for Natural Isotope Abundance | The natural abundance of ¹³C (about 1.1%) can interfere with the analysis of ¹³C-labeled compounds. | Use a natural abundance correction algorithm to accurately determine the fractional enrichment from the tracer.[9] This is especially important for metabolites with a large number of carbon atoms. |
| Batch Effects | Samples analyzed in different batches may show systematic differences due to variations in instrument performance over time. | Randomize the injection order of your samples. Include quality control (QC) samples (pooled from all experimental samples) at regular intervals throughout the analytical run to monitor and correct for batch effects.[20] |
Section 3: References
-
Mishra, P. (2020). Data normalization strategies in metabolomics: Current challenges, approaches, and tools. European Journal of Mass Spectrometry, 26(3), 165-174. [Link]
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Shen, X., et al. (2020). SERRF: a systematic error removal and random forest-based normalization method for large-scale metabolomics data. BMC Bioinformatics, 21(1), 1-13. [Link]
-
Li, B., et al. (2017). NOREVA: normalization and evaluation of MS-based metabolomics data. Nucleic Acids Research, 45(W1), W538-W544. [Link]
-
Dieterle, F., et al. (2006). Probabilistic quotient normalization as a robust method to account for dilution of complex biological mixtures. Application in 1H NMR metabonomics. Analytical Chemistry, 78(13), 4281-4290. [Link]
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Canelas, A. B., et al. (2009). Quantitative yeast metabolomics using a standard quenching and extraction procedure. Yeast, 26(10), 529-539. [Link]
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Geltman, S., et al. (2020). Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Nature Protocols, 15(1), 147-167. [Link]
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Paige, J. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 1017. [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. [Link]
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Vorkas, P. A., et al. (2015). Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics. Analyst, 140(19), 6544-6557. [Link]
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Bar-Joseph, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253. [Link]
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de Jonge, L. P., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. [Link]
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Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
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Hui, S., et al. (2017). Stable Isotope Tracing in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 7(4), 54. [Link]
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Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
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Jennings, E. Q., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]
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Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Metabolomics, 18(10), 83. [Link]
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Bar-Joseph, A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 253. [Link]
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Ulmer, C. Z., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(12), 2841-2851. [Link]
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Bueschl, C., et al. (2013). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research. Metabolomics, 9(5), 1133-1146. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 16, 10-21. [Link]
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Rabinowitz, J. D., & Purdy, J. G. (2011). Metabolomics and isotope tracing. Cell, 144(6), 848-860. [Link]
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Harris, T., et al. (2014). Identification of Intracellular and Extracellular Metabolites in Cancer Cells Using 13C Hyperpolarized Ultrafast Laplace NMR. Analytical chemistry, 86(15), 7546-7553. [Link]
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Fan, T. W. M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(4), 899-930. [Link]
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Volland, J. M., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(8), 743. [Link]
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Ronen, S. M., et al. (1998). Monitoring the transport and phosphorylation of 2-deoxy-D-glucose in tumor cells in vivo and in vitro by 13C nuclear magnetic resonance spectroscopy. Cancer research, 58(20), 4567-4571. [Link]
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ResearchGate. (n.d.). Metabolites identified in the intracellular and extracellular analysis by the CE-MS metabolomics platform. ResearchGate. [Link]
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Chan, K. C., et al. (2013). Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI. Magnetic resonance in medicine, 69(5), 1269-1276. [Link]
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MacCoss, M. J., et al. (2001). Labeling DNA with Stable Isotopes: Economical and Practical Considerations. Analytical Biochemistry, 296(1), 124-129. [Link]
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ResearchGate. (n.d.). Confirmation of uptake and metabolism of (a) [¹³C6]-glucose following a... ResearchGate. [Link]
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Eurisotop. (n.d.). 2-DEOXY-D-GLUCOSE (U-13C6, 99%). Eurisotop. [Link]
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Taylor & Francis. (n.d.). 2 deoxy d glucose – Knowledge and References. Taylor & Francis. [Link]
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Lampidis, T. J., et al. (2014). The wonders of 2-deoxy-D-glucose. IUBMB life, 66(2), 116-121. [Link]
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ResearchGate. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. ResearchGate. [Link]
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Allen, B. G., et al. (2014). Rescue of 2-Deoxyglucose Side Effects by Ketogenic Diet. Nutrition & metabolism, 11(1), 56. [Link]
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Pelicano, H., et al. (2006). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International journal of molecular sciences, 7(8), 332-343. [Link]
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Kurtoglu, M., et al. (2007). Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells. Molecular cancer therapeutics, 6(5), 1547-1554. [Link]
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ResearchGate. (2013). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. ResearchGate. [Link]
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Park, S. H., et al. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 45(3), 265-274. [Link]
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Volland, J. M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International journal of molecular sciences, 23(16), 9220. [Link]
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Validation & Comparative
Technical Guide: Reproducibility of 2-Deoxy-D-glucose-13C6 Labeling Across Cell Lines
Executive Summary: The Shift to Mass Isotopomers
For decades, the measurement of glucose uptake has been bifurcated between high-sensitivity radioactive methods (
This guide evaluates 2-Deoxy-D-glucose-13C6 (
Mechanistic Basis: Kinetic Trapping vs. Steric Hindrance
To understand reproducibility failures in glucose uptake assays, one must analyze the molecular interaction between the tracer and the Glucose Transporter (GLUT) family.[2]
The 2-NBDG Problem
2-NBDG carries a 7-nitrobenz-2-oxa-1,3-diazol-4-yl fluorophore.[1][3][4][5] This modification increases the molecular weight from ~180 Da (Glucose) to ~342 Da. Research indicates that this bulky group alters affinity for specific GLUT isoforms (particularly GLUT1 vs. GLUT2), leading to false negatives in cell lines where the fluorophore impedes translocation [1].
The C -2-DG Solution
CPathway Visualization
The following diagram illustrates the "Kinetic Trap" mechanism utilized by
Figure 1: The Kinetic Trap.
Comparative Performance Analysis
The following table contrasts the three primary modalities for glucose uptake. Note the distinction in "Kinetic Fidelity," which is the primary driver of reproducibility across different cell types.
| Feature | Radioactive ( | Fluorescent (2-NBDG) | |
| Detection Principle | Mass Shift (+6 Da) | Beta Decay | Fluorescence |
| Kinetic Fidelity | High (Native structure) | High (Native structure) | Low (Steric hindrance) |
| Safety | Non-Hazardous | Radiation Safety Req. | Non-Hazardous |
| Multiplexing | Yes (Simultaneous Metabolomics) | No | Yes (Flow Cytometry) |
| Reproducibility | Excellent (Across all GLUTs) | Excellent | Variable (Cell-line dependent) |
| Cost per Sample | Moderate (MS time) | High (Disposal/Regulatory) | Low |
Key Insight: While 2-NBDG is cheaper, its uptake does not always correlate with actual glucose transport rates, particularly in T-cells and specific cancer lines [2].
Protocol: A Self-Validating LC-MS Workflow
To ensure reproducibility, the experimental protocol must control for nutrient competition and ionization suppression in the Mass Spectrometer.
The "Self-Validating" System
This protocol uses an Internal Standard (IS) strategy. We recommend spiking samples with a non-endogenous sugar or a different isotopologue (e.g.,
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., 6-well format) to reach 70-80% confluence.
-
Glucose Starvation (Critical): Wash cells 2x with PBS. Incubate in glucose-free DMEM for 20 minutes .
-
Why? This depletes intracellular glucose pools that would compete with the tracer at Hexokinase.
-
-
Pulse Labeling: Add medium containing 5-10 mM
C -2-DG. Incubate for 10-30 minutes at 37°C. -
Quenching & Extraction:
-
Rapidly aspirate media and wash with ice-cold PBS (stops transport).
-
Add 80% MeOH/20% H2O (-80°C) directly to the plate.
-
Scrape cells and transfer to tubes. Vortex and centrifuge (15,000 x g, 10 min).
-
-
LC-MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain polar sugar phosphates.
-
MS Mode: Multiple Reaction Monitoring (MRM).[6]
-
Transitions:
-
Precursor: m/z 185.1 (negative mode, M-H).
-
Product: m/z 61.0 or 92.0 (Specific phosphate fragments).
-
-
Figure 2: Experimental workflow ensuring metabolic stasis and accurate quantitation.
Reproducibility Challenges & Troubleshooting
When comparing results across different cell lines (e.g., HepG2 vs. HCT116), researchers often encounter variability. Here is how to address the primary sources of error:
Normalization Artifacts
Issue: High-metabolism cancer cells (e.g., HeLa) are often smaller than fibroblasts. Normalizing uptake solely by "per well" is invalid. Solution: Normalize LC-MS peak area to Total Protein Content (BCA Assay) or DNA Content .
-
Formula: (Peak Area
/ Peak Area ) / mg Protein.
Matrix Effects in LC-MS
Issue: Different cell lines have different intracellular metabolomes that can suppress ionization of the 2-DG-6-P signal. Solution: Use the Standard Addition Method or a heavy spike-in internal standard during extraction to calculate a Response Factor (RF) specific to that cell line [4].
Starvation Timing
Issue: Prolonged starvation (>1 hour) induces autophagy and alters GLUT expression. Standard: Keep starvation strictly between 15-30 minutes to measure basal capacity without inducing stress responses.
References
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National Institutes of Health (NIH). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. [Link]
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Agilent Technologies. 13C Glucose Qualitative Flux Analysis in HepG2 cells using LC/Q-TOF. [Link]
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A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo 2-Deoxy-D-glucose-13C6 Labeling Results
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, understanding the nuances between in vitro and in vivo experimental systems is paramount. This guide provides an in-depth comparison of these two powerful approaches using 2-Deoxy-D-glucose-13C6 (2-DG-13C6), a stable isotope-labeled glucose analog, as a tracer for glycolytic flux. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to design robust metabolic studies and accurately interpret your findings.
The Foundation: Understanding 2-Deoxy-D-glucose as a Metabolic Tracer
2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen atom.[1] This seemingly minor modification has profound consequences for its metabolic fate. Like glucose, 2-DG is transported into cells via glucose transporters (GLUTs).[1][2] Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][3] However, due to the absence of the 2-hydroxyl group, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, effectively trapping it within the cell and halting its further metabolism through glycolysis.[1][4][5]
This intracellular accumulation is the cornerstone of 2-DG's utility as a tracer for glucose uptake and the initial step of glycolysis.[4] When uniformly labeled with carbon-13 (2-DG-13C6), the incorporation and accumulation of the heavy isotope can be quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a direct measure of glycolytic activity.[6][7][8]
The Biochemical Pathway of 2-DG-13C6 Uptake and Trapping
Caption: Metabolic fate of 2-DG-13C6.
In Vitro 2-DG-13C6 Labeling: Precision in a Controlled Environment
In vitro studies, conducted in cultured cells, offer a highly controlled environment to dissect specific cellular mechanisms.[9] This approach is invaluable for initial hypothesis testing, dose-response studies, and high-throughput screening.
Key Advantages of In Vitro Studies:
-
High Degree of Control: Researchers can precisely manipulate experimental conditions such as nutrient availability, oxygen levels, and drug concentrations.[9]
-
Homogeneous Cell Populations: The use of clonal cell lines ensures a uniform biological response, reducing variability.
-
High Throughput and Cost-Effectiveness: In vitro assays are generally faster and less expensive than animal studies, allowing for the screening of multiple conditions simultaneously.[9]
-
Reduced Ethical Concerns: This approach avoids the use of live animals.[9]
Limitations to Consider:
-
Lack of Systemic Context: In vitro models do not recapitulate the complex interplay of different organs and tissues, nor do they account for pharmacokinetics (absorption, distribution, metabolism, and excretion).[10]
-
Artificial Environment: Standard cell culture conditions (e.g., 2D monolayers, high glucose media) may not accurately reflect the physiological microenvironment.
-
Translational Challenges: Findings from in vitro studies may not always directly translate to the more complex biological systems of a whole organism.[11][12]
Experimental Workflow for In Vitro 2-DG-13C6 Labeling
Caption: In Vitro 2-DG-13C6 experimental workflow.
Detailed Protocol for In Vitro 2-DG-13C6 Labeling and Analysis
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 70-80%). The choice of cell line should be guided by the research question.
-
Pre-incubation (Optional): To enhance the uptake of the tracer, cells can be incubated in a glucose-free medium for a short period (e.g., 1-2 hours) prior to labeling.
-
Labeling: Replace the culture medium with a medium containing a known concentration of 2-DG-13C6. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.
-
Harvesting: After the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.
-
Analysis: Analyze the polar metabolite fraction using liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy to quantify the abundance of 2-DG-13C6-6P.[13][14]
In Vivo 2-DG-13C6 Labeling: Unveiling Systemic Metabolism
In vivo studies, conducted in living organisms, provide a holistic view of metabolic processes within a complex physiological system.[10][15] This approach is essential for understanding the systemic effects of a drug or genetic modification and for validating in vitro findings in a more clinically relevant context.[16]
Key Advantages of In Vivo Studies:
-
Physiological Relevance: In vivo models capture the intricate interactions between different organs and tissues, providing a more accurate representation of human physiology.
-
Systemic Information: These studies allow for the assessment of a compound's pharmacokinetics and pharmacodynamics in a whole organism.[15]
-
Disease Modeling: Genetically engineered animal models can be used to replicate human diseases with high fidelity.
Limitations to Consider:
-
Complexity and Variability: The inherent biological variability between individual animals can make it challenging to discern subtle metabolic changes.
-
Ethical Considerations: The use of animals in research requires strict ethical oversight and adherence to regulatory guidelines.[9]
-
Cost and Time: In vivo studies are typically more expensive and time-consuming than their in vitro counterparts.[9][15]
-
Lower Throughput: The complexity of animal studies limits the number of experimental conditions that can be tested simultaneously.
Experimental Workflow for In Vivo 2-DG-13C6 Labeling
Caption: In Vivo 2-DG-13C6 experimental workflow.
Detailed Protocol for In Vivo 2-DG-13C6 Labeling and Analysis
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions to minimize stress-induced metabolic changes.
-
Fasting: Fast the animals for a defined period (e.g., 4-6 hours) to deplete endogenous glucose stores and ensure robust tracer uptake.
-
Tracer Administration: Administer a bolus of 2-DG-13C6 via a suitable route, such as intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. The dose and route of administration will depend on the specific research question and animal model.
-
Tissue and Blood Collection: At predetermined time points, collect blood and tissues of interest.
-
Metabolic Quenching: Immediately snap-freeze the tissues in liquid nitrogen to halt all enzymatic activity and preserve the metabolic state.
-
Metabolite Extraction: Homogenize the frozen tissues and extract the metabolites using an appropriate solvent system.
-
Analysis: Analyze the extracted metabolites by LC-MS or NMR to determine the enrichment of 2-DG-13C6-6P in different tissues.[17][18]
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The choice between an in vitro and an in vivo approach is not a matter of one being definitively better than the other; rather, they are complementary methodologies that, when used in concert, provide a comprehensive understanding of metabolic processes.[19]
| Feature | In Vitro | In Vivo |
| Experimental Control | High | Moderate to Low |
| Biological Relevance | Cellular/Molecular | Systemic/Physiological |
| Throughput | High | Low |
| Cost | Low | High |
| Ethical Concerns | Minimal | Significant |
| Data Interpretation | Simpler | More Complex |
Interpreting the Data: A Tale of Two Systems
When comparing the results from in vitro and in vivo 2-DG-13C6 labeling studies, it is crucial to consider the inherent differences in the experimental systems. For instance, a drug that potently inhibits glycolysis in a cancer cell line (in vitro) may show a less pronounced effect in vivo due to factors such as poor bioavailability or rapid metabolism.[10] Conversely, an in vitro observation may be amplified in vivo due to systemic feedback mechanisms that are absent in a culture dish.
The quantitative data obtained from these experiments, such as the percentage of 13C enrichment in 2-DG-6-P, must be interpreted within the context of the specific model.
| Parameter | Typical In Vitro Range | Typical In Vivo Range | Analytical Method |
| Tracer Concentration | 100 µM - 1 mM | 50 - 250 mg/kg body weight | - |
| Labeling Time | 15 - 60 minutes | 30 - 120 minutes | - |
| 13C Enrichment in 2-DG-6-P | 5-50% | 1-20% | LC-MS, NMR |
It is important to note that these are general ranges, and the optimal conditions will vary depending on the specific cell line, animal model, and experimental goals.
Conclusion: A Synergistic Approach to Metabolic Research
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Bhutani, K. K., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmaceuticals, 14(3), 244. [Link]
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Chan, C. H., et al. (2013). Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI. Journal of Cerebral Blood Flow & Metabolism, 33(8), 1269–1276. [Link]
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Chen, X., et al. (2023). 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB Life, 75(4), 336-348. [Link]
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Coughlin, L. A., & Berridge, M. J. (2018). Translating In Vitro T Cell Metabolic Findings to In Vivo Tumor Models of Nutrient Competition. Cell Metabolism, 28(2), 190-195. [Link]
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Jacobs, A. E., Oosterhof, A., & Veerkamp, J. H. (1990). 2-Deoxy-D-glucose uptake in cultured human muscle cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1051(3), 230-236. [Link]
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Jang, C., et al. (2018). A Noninvasive Method to Assess In Vivo Human Glycolytic Rate. Cell Metabolism, 28(2), 313-324.e3. [Link]
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Liveon Biolabs. (2023). In Vivo vs. In Vitro Models Differences & Applications. [Link]
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MedicineNet. (2022). In Vivo vs. In Vitro: Advantages & Disadvantages. [Link]
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Mergenthaler, P., et al. (2013). Sugar for the brain: the role of glucose in physiological and pathological brain function. Trends in Neurosciences, 36(10), 587-597. [Link]
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Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]
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Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633-4646. [Link]
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Stine, Z. E., et al. (2022). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 3-12. [Link]
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UHN Research. (2019). In vitro vs. In vivo: Is One Better? [Link]
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Wikipedia. (2023). 2-Deoxy-D-glucose. [Link]
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Woodward, G. E., & Hudson, M. T. (1954). The Effect of 2-Desoxy-d-glucose on Glycolysis and Respiration of Tumor and Normal Tissues. Cancer Research, 14(8), 599-605. [Link]
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Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2816, 81-97. [Link]
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A Researcher's Guide to Statistical Methods for Comparing Metabolic Flux Maps from Different Tracers
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions. The resulting metabolic flux map provides a detailed snapshot of cellular physiology. A crucial aspect of MFA is the selection of isotopic tracers, as the choice of tracer profoundly influences the precision and accuracy of the estimated fluxes. Consequently, the ability to statistically compare flux maps derived from different tracers is paramount for robust experimental design and the confident interpretation of metabolic phenotypes.
This guide provides an in-depth, objective comparison of statistical methods for analyzing metabolic flux data derived from different tracers. We will delve into the causality behind experimental choices, present detailed methodologies, and provide supporting data to ensure a comprehensive understanding of this critical aspect of metabolic research.
The Challenge: Comparing Apples and Oranges?
Different isotopic tracers provide varying degrees of information about different metabolic pathways. For instance, [1,2-¹³C₂]glucose is highly informative for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is often preferred for elucidating fluxes within the tricarboxylic acid (TCA) cycle.[1][2] This inherent tracer-dependent precision means that a direct comparison of raw flux values from experiments using different tracers can be misleading. A statistically sound framework is essential to distinguish true metabolic differences from variations arising from the analytical precision of the tracers.
Statistical Approaches for Comparing Metabolic Flux Vectors
The comparison of metabolic flux maps requires moving beyond simple univariate tests. Because fluxes within a metabolic network are inherently interconnected, a change in one flux will likely affect others. Therefore, multivariate statistical methods that account for these correlations are generally more powerful and appropriate.[3]
Univariate Methods: A Starting Point
-
Student's t-test and Analysis of Variance (ANOVA): These methods can be used to compare a single flux between two or more groups (e.g., flux through phosphofructokinase in cells cultured with [1-¹³C]glucose versus [1,2-¹³C₂]glucose).[3] While straightforward to implement, they do not account for the correlated nature of metabolic fluxes and can lead to an increased risk of false positives when multiple fluxes are tested independently.
Multivariate Methods: A More Holistic View
-
Multivariate Analysis of Variance (MANOVA): MANOVA is a powerful extension of ANOVA that allows for the simultaneous comparison of multiple dependent variables (in this case, multiple metabolic fluxes) between two or more groups.[3][4] This method is particularly well-suited for comparing entire flux vectors, as it considers the relationships between different fluxes.[5]
-
Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique that can be used to visualize the differences in overall flux profiles between samples.[3][6] It identifies the principal components, which are linear combinations of fluxes that capture the most variation in the data. By plotting the samples in the space of the first few principal components, it is possible to identify clustering patterns and outliers, revealing which fluxes contribute most to the observed differences between experiments with different tracers.[7][8]
Advanced Approaches
-
Bayesian Statistical Methods: These methods offer a probabilistic framework for flux estimation and comparison. Instead of providing a single best-fit value for each flux, Bayesian methods estimate the entire probability distribution of possible flux values.[9][10] This allows for a more nuanced comparison of flux maps by directly comparing these distributions and quantifying the certainty of any observed differences.[11][12]
-
Flux Confidence Interval Comparison: A practical approach to comparing the performance of different tracers is to compare the confidence intervals of the estimated fluxes.[2][13] A narrower confidence interval indicates a more precise flux estimate. By systematically comparing the confidence intervals for all fluxes in a network obtained with different tracers, researchers can quantitatively assess which tracer provides the most reliable information for specific pathways.[14][15]
Comparison of Statistical Methods
| Statistical Method | Description | Advantages | Limitations |
| t-test / ANOVA | Compares the means of a single flux between two or more groups.[3] | Simple to implement and interpret for individual fluxes. | Does not account for the correlation between fluxes, increasing the risk of false positives with multiple comparisons.[3] |
| MANOVA | Simultaneously compares the mean vectors of multiple fluxes between groups.[3][4] | Accounts for the correlation structure of the flux data, providing a more powerful test for overall differences in flux profiles.[5] | Can be more complex to interpret than univariate tests. Requires a sufficient sample size relative to the number of fluxes. |
| PCA | Reduces the dimensionality of the flux data to visualize the main sources of variation.[3][6] | Excellent for exploratory data analysis and identifying which fluxes contribute most to the differences between groups.[7][8] | Does not provide a formal statistical test for group differences. Interpretation of principal components can be subjective. |
| Bayesian Methods | Estimates the probability distribution of fluxes, allowing for a probabilistic comparison.[9][10] | Provides a robust quantification of uncertainty and allows for more nuanced comparisons of flux distributions.[11][12] | Can be computationally intensive and may require specialized expertise to implement correctly. |
| Flux Confidence Interval Comparison | Compares the width of the confidence intervals for each flux obtained with different tracers.[2][13] | Provides a direct and quantitative measure of the precision of flux estimates for different tracers.[14][15] | Does not directly test for statistically significant differences in the mean flux values. |
Experimental Workflow for Comparing Flux Maps from Different Tracers
A robust comparison of metabolic flux maps from different tracers requires a carefully designed experimental workflow. The use of parallel labeling experiments is highly recommended, where cells are cultured under identical conditions with the only difference being the isotopic tracer provided.[16][17][18]
Step-by-Step Methodology
-
Tracer Selection: Based on the metabolic pathways of interest, select a set of isotopic tracers that are expected to provide complementary information. For example, to probe central carbon metabolism, one might choose [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.[1][2]
-
Cell Culture: Culture cells in parallel under identical conditions (e.g., cell density, media composition, growth phase) to minimize biological variability.
-
Isotopic Labeling: Introduce the different isotopic tracers to the parallel cultures and allow the system to reach isotopic steady state.
-
Metabolite Extraction and Analysis: Harvest intracellular metabolites and measure the mass isotopomer distributions (MIDs) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Metabolic Flux Analysis: Use an MFA software package (e.g., INCA, 13CFLUX2, Metran) to estimate the metabolic flux distribution for each tracer experiment by fitting a metabolic model to the measured MIDs and extracellular flux rates.[19]
-
Statistical Comparison: Apply the appropriate statistical methods (as described above) to compare the resulting flux vectors and their confidence intervals.
Visualization of the Experimental Workflow
Caption: Experimental workflow for comparing metabolic flux maps from different tracers.
Logical Relationships Between Statistical Approaches
The choice of statistical method depends on the research question. For an initial exploratory analysis, PCA is a valuable tool. To test for overall significant differences between flux maps, MANOVA is the preferred approach. For a detailed comparison of the precision of different tracers, a direct comparison of flux confidence intervals is most informative.
Caption: Logical flow for selecting a statistical method for comparing flux maps.
Conclusion: Towards More Robust Metabolic Flux Analysis
The statistical comparison of metabolic flux maps derived from different tracers is a critical yet often overlooked aspect of metabolic research. By moving beyond simple univariate tests and embracing more sophisticated multivariate and Bayesian approaches, researchers can gain a more accurate and nuanced understanding of cellular metabolism. The careful selection of tracers, coupled with robust statistical analysis, is essential for generating reliable and reproducible metabolic flux data, ultimately leading to more impactful discoveries in basic research and drug development.
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 639-647. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
